molecular formula C14H25N3O4S B15540975 Alitame-d3

Alitame-d3

Número de catálogo: B15540975
Peso molecular: 334.45 g/mol
Clave InChI: IVBOUFAWPCPFTQ-QNTIYHPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alitame-d3 is a useful research compound. Its molecular formula is C14H25N3O4S and its molecular weight is 334.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C14H25N3O4S

Peso molecular

334.45 g/mol

Nombre IUPAC

(3R)-3-amino-4-oxo-4-[[(2R)-1,1,1-trideuterio-3-oxo-3-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid

InChI

InChI=1S/C14H25N3O4S/c1-7(16-11(21)8(15)6-9(18)19)10(20)17-12-13(2,3)22-14(12,4)5/h7-8,12H,6,15H2,1-5H3,(H,16,21)(H,17,20)(H,18,19)/t7-,8-/m1/s1/i1D3

Clave InChI

IVBOUFAWPCPFTQ-QNTIYHPZSA-N

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Alitame-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for Alitame-d3, an isotopically labeled version of the high-intensity artificial sweetener, Alitame. Given the limited publicly available information on the direct synthesis of this compound, this document outlines a detailed, multi-step synthetic pathway based on established organic chemistry principles and published methods for the synthesis of Alitame and the deuteration of its precursor amino acids. This guide includes detailed experimental protocols, tabulated quantitative data, and a logical workflow diagram to facilitate understanding and replication by researchers in the field.

Introduction

Alitame is a dipeptide sweetener derived from L-aspartic acid and D-alanine, with a terminal N-substituted tetramethylthietanylamine moiety. Its high sweetness potency (approximately 2000 times that of sucrose) and stability have made it a subject of interest in food science and drug development. Isotopic labeling, specifically with deuterium (B1214612) (d), is a critical tool in pharmaceutical research, enabling studies in metabolic profiling, pharmacokinetics, and serving as an internal standard in quantitative bioanalysis. This guide focuses on the synthesis of this compound, where the three methyl protons of the D-alanine residue are replaced with deuterium.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be conceptually divided into three main stages:

  • Stage 1: Synthesis of Deuterated D-Alanine Precursor. This involves the preparation of D-alanine-d3, the key deuterated building block.

  • Stage 2: Synthesis of Key Intermediates. This includes the preparation of the protected and activated L-aspartic acid derivative and the synthesis of the unique tetramethylthietanylamine moiety followed by its coupling to the deuterated D-alanine.

  • Stage 3: Final Coupling and Deprotection. The two key intermediates are coupled to form the dipeptide backbone, followed by deprotection to yield the final this compound product.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key steps of the proposed this compound synthesis. These values are derived from literature precedents for similar reactions and are intended to provide a general expectation for yields and purity.

Table 1: Deuteration of Alanine

PrecursorDeuteration MethodIsotopic Enrichment (%)Yield (%)Reference
L-AlanineCatalytic Stereoinversion with Pyridoxal (B1214274) Analogue in D₂O>9580-90[1][2]
DL-AlanineReflux in D₂O with AlSO₄ and Pyridoxal HCl~97 (α-position), ~86 (β-position)High[1]

Table 2: Peptide Coupling and Deprotection

ReactantsCoupling ReagentSolventYield (%)Purity (%)
Protected L-Aspartic Acid Derivative + D-Alanine-d3 Amide DerivativeHATU, DIPEADMF70-85>95 (after purification)
Protected this compoundTFADCM>90>98 (after purification)

Detailed Experimental Protocols

Stage 1: Synthesis of (R)-Alanine-d3

A plausible method for the synthesis of D-alanine-d3 involves the stereoinversion of readily available L-alanine.

Protocol: Catalytic Stereoinversion of L-Alanine to Deuterated D-Alanine [1][2]

  • Reaction Setup: In a round-bottom flask, dissolve L-alanine (1.0 eq) in deuterium oxide (D₂O).

  • Catalyst Addition: Add an achiral pyridoxal analogue (e.g., pyridoxal hydrochloride, 0.1 eq) and a chiral base (e.g., a chiral amine, 1.1 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature under a neutral pD for 24-48 hours. The progress of the reaction can be monitored by NMR spectroscopy to determine the extent of deuteration and stereoinversion.

  • Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is purified by ion-exchange chromatography to yield (R)-Alanine-d3.

Stage 2: Synthesis of Key Intermediates

4.2.1. Synthesis of Intermediate A: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid

This intermediate serves as the activated L-aspartic acid component.

Protocol:

  • Protection of L-Aspartic Acid: Protect the amino group of L-aspartic acid with a suitable protecting group, such as benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc), using standard procedures.

  • Activation and Cyclization: The protected L-aspartic acid is then reacted with a reagent such as thionyl chloride to form an anhydride (B1165640), which subsequently reacts with a sulfur source like thiourea (B124793) followed by cyclization to form the thiazolidine (B150603) ring. This is a hypothetical step based on general principles of heterocyclic synthesis.

4.2.2. Synthesis of Intermediate B: (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide-d3

This intermediate is synthesized from the deuterated D-alanine and the thietane (B1214591) amine.

Protocol: Synthesis of 2,2,4,4-tetramethyl-3-thietanylamine

  • Synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione: This can be synthesized from isobutyric anhydride or isobutyryl chloride through the formation of dimethylketene (B1620107) followed by dimerization.

  • Synthesis of 2,2,4,4-tetramethyl-3-thietanone: The diketone is then treated with a sulfurating agent, such as Lawesson's reagent or P₄S₁₀, to yield the corresponding thietanone.

  • Reductive Amination: The thietanone undergoes reductive amination with ammonia (B1221849) and a reducing agent like sodium cyanoborohydride to produce 2,2,4,4-tetramethyl-3-thietanylamine.

Protocol: Coupling of (R)-Alanine-d3 with 2,2,4,4-tetramethyl-3-thietanylamine

  • Protection of (R)-Alanine-d3: Protect the amino group of (R)-Alanine-d3 with a suitable protecting group (e.g., Fmoc).

  • Activation: Activate the carboxylic acid of the protected (R)-Alanine-d3 using a peptide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent like N,N-dimethylformamide (DMF).

  • Coupling: Add the 2,2,4,4-tetramethyl-3-thietanylamine to the activated amino acid solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Deprotection: Remove the amino-protecting group (e.g., Fmoc with piperidine (B6355638) in DMF) to yield Intermediate B.

Stage 3: Final Coupling and Deprotection to Yield this compound

Protocol:

  • Coupling Reaction: React Intermediate A, the activated L-aspartic acid derivative, with Intermediate B in an appropriate solvent with a suitable coupling agent and base. The reaction conditions will need to be optimized to ensure efficient peptide bond formation.

  • Final Deprotection: Remove all remaining protecting groups. For example, if a Cbz group was used on the aspartic acid moiety, it can be removed by catalytic hydrogenation. If Boc groups were used, they can be removed with a strong acid like trifluoroacetic acid (TFA).

  • Purification: The final product, this compound, is purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

Alitame_d3_Synthesis cluster_stage1 Stage 1: Deuterated D-Alanine-d3 Synthesis cluster_stage2 Stage 2: Intermediate Synthesis cluster_intA Intermediate A cluster_intB Intermediate B cluster_stage3 Stage 3: Final Assembly L_Alanine L-Alanine D_Alanine_d3 (R)-Alanine-d3 L_Alanine->D_Alanine_d3 Catalytic Stereoinversion (D₂O) D_Alanine_d3_prot Protected (R)-Alanine-d3 D_Alanine_d3->D_Alanine_d3_prot Protection L_Asp L-Aspartic Acid Protected_Asp Protected L-Aspartic Acid L_Asp->Protected_Asp Protection Int_A (S)-[2,5-dioxo-(4- thiazolidine)] acetic acid Protected_Asp->Int_A Activation & Cyclization Protected_Alitame_d3 Protected this compound Int_A->Protected_Alitame_d3 Peptide Coupling Thietanone 2,2,4,4-tetramethyl- 3-thietanone Thietanylamine 2,2,4,4-tetramethyl- 3-thietanylamine Thietanone->Thietanylamine Reductive Amination Int_B (R)-2-amino-N-(2,2,4,4-tetramethyl- 3-thietanyl) propanamide-d3 Thietanylamine->Int_B D_Alanine_d3_prot->Int_B Coupling Int_B->Protected_Alitame_d3 Alitame_d3 This compound Protected_Alitame_d3->Alitame_d3 Deprotection

References

Alitame-d3: A Technical Guide to its Chemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a second-generation dipeptide artificial sweetener known for its high-intensity sweetness, approximately 2000 times that of sucrose.[1] Alitame-d3 is a deuterated analog of Alitame. Isotopic labeling with deuterium (B1214612) is a common strategy in drug development and metabolic studies to investigate pharmacokinetics, metabolism, and to potentially improve the metabolic profile of a compound. This technical guide provides a comprehensive overview of the chemical properties and characterization of this compound, based on available data for Alitame and established principles of isotopic labeling.

Chemical Properties

The chemical properties of this compound are expected to be very similar to those of Alitame, with the primary difference being its molecular weight due to the presence of three deuterium atoms. The exact location of the deuterium labeling in commercially available this compound is not consistently reported, but it is commonly introduced on the alanine (B10760859) methyl group for synthetic accessibility.

Table 1: Chemical and Physical Properties of Alitame and this compound
PropertyAlitameThis compound (projected)
Molecular Formula C₁₄H₂₅N₃O₄SC₁₄H₂₂D₃N₃O₄S
Molecular Weight 331.43 g/mol 334.45 g/mol
Appearance White crystalline powderWhite crystalline powder
Solubility Soluble in water and polar organic solvents.Expected to have similar solubility to Alitame.
Melting Point ~136-147 °CExpected to be similar to Alitame.
Stability Stable in a pH range of 5.5-7.5. Degrades at high temperatures and in acidic or alkaline solutions.Expected to have similar stability to Alitame.

Characterization

The characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and the location and extent of deuterium incorporation.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the successful deuteration of Alitame.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

  • Analysis: The sample is infused directly into the ESI source or injected via a liquid chromatography system. Mass spectra are acquired in positive ion mode.

  • Expected Results: The protonated molecule [M+H]⁺ of this compound is expected at an m/z value approximately 3 Da higher than that of unlabeled Alitame ([M+H]⁺ ≈ 332.16 for Alitame). The high-resolution capability allows for the determination of the exact mass and confirmation of the elemental composition. Fragmentation patterns can also be analyzed to further confirm the structure. A study on the fragmentation of Alitame using ESI-HRMS showed a "pyrrolidine-2,5-dione" pathway.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise location of the deuterium atoms.

Experimental Protocol: ¹H and ²H NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Analysis: The ¹H NMR spectrum of this compound will be very similar to that of Alitame, with the key difference being the absence or significant reduction of the proton signal corresponding to the deuterated position. For example, if the methyl group of the alanine moiety is deuterated, the characteristic doublet for these protons will be absent.

  • ²H NMR Analysis: The ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms, providing direct evidence of deuteration.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum will also show changes at the site of deuteration. The carbon signal directly attached to deuterium will exhibit a characteristic multiplet due to C-D coupling and will be shifted slightly upfield compared to the corresponding signal in Alitame.

Experimental Workflows

The synthesis and characterization of this compound follow a logical workflow to ensure the final product meets the required specifications.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start with Deuterated Alanine step1 Couple with protected L-Aspartic Acid start->step1 step2 Couple with 2,2,4,4-tetramethylthietan-3-amine step1->step2 step3 Deprotection step2->step3 step4 Purification (Crystallization) step3->step4 ms Mass Spectrometry (HRMS) step4->ms nmr NMR Spectroscopy (¹H, ²H, ¹³C) step4->nmr hplc HPLC for Purity step4->hplc final_product This compound ms->final_product Confirm Molecular Weight nmr->final_product Confirm Deuteration Site hplc->final_product Determine Chemical Purity

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathway of Alitame

Alitame, like other sweet-tasting molecules, exerts its effect by interacting with the sweet taste receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3.[3][4][5] The binding of a sweetener to the receptor initiates a downstream signaling cascade that ultimately leads to the perception of sweetness.

G cluster_receptor Taste Receptor Cell Membrane alitame This compound receptor Sweet Taste Receptor (T1R2/T1R3) alitame->receptor Binds to T1R2 subunit g_protein Gustducin (G-protein) receptor->g_protein Activates plc Phospholipase Cβ2 g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag trpm5 TRPM5 Channel ip3->trpm5 Opens ca_ion Ca²⁺ trpm5->ca_ion Influx na_ion Na⁺ trpm5->na_ion Influx depolarization Depolarization ca_ion->depolarization na_ion->depolarization neurotransmitter Neurotransmitter Release (e.g., ATP) depolarization->neurotransmitter brain Perception of Sweetness neurotransmitter->brain Signal to Brain

Caption: Simplified signaling pathway for sweet taste perception initiated by this compound.

Conclusion

This compound is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and food science. This guide provides a foundational understanding of its chemical properties and the analytical methods required for its characterization. While specific experimental data for this compound is not widely published, the principles outlined here, based on the extensive knowledge of Alitame and isotopic labeling, offer a robust framework for its synthesis, analysis, and application in scientific research.

References

Alitame-d3 as an Internal Standard: A Technical Guide to the Mechanism of Action and Application in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical mechanism and practical application of Alitame-d3 as an internal standard for the quantitative analysis of the high-intensity artificial sweetener, Alitame. While specific experimental data on this compound is not widely published, this document extrapolates from the well-established principles of isotope dilution mass spectrometry (IDMS) to outline its core mechanism of action. The guide is intended for researchers, scientists, and drug development professionals who are engaged in bioanalytical method development, food safety analysis, and pharmacokinetic studies involving Alitame. Detailed, albeit generalized, experimental protocols, data presentation, and workflow visualizations are provided to serve as a foundational resource for the implementation of deuterated internal standards in quantitative LC-MS/MS assays.

Introduction: The Gold Standard in Quantitative Analysis

In the realm of quantitative analysis, particularly in complex matrices such as biological fluids and food products, the use of a reliable internal standard is paramount for achieving accurate and precise results.[1] An internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls to correct for analytical variability.[2] Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard".[1][3]

Alitame, a dipeptide-based artificial sweetener approximately 2000 times sweeter than sucrose, requires sensitive and specific analytical methods for its detection and quantification.[4][5] this compound, a deuterated analog of Alitame, is the ideal internal standard for this purpose. Its near-identical physicochemical properties to the unlabeled analyte ensure that it experiences the same variations during sample preparation, chromatography, and ionization, thereby providing a robust means of normalization.[2][6]

Core Mechanism of Action: Isotope Dilution Mass Spectrometry

The fundamental principle behind the use of this compound as an internal standard is isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known amount of the isotopically labeled compound (this compound) to the sample containing the analyte of interest (Alitame). The mechanism can be broken down into the following key aspects:

  • Physicochemical Equivalence: this compound and Alitame share the same chemical structure, with the only difference being the substitution of three hydrogen atoms with deuterium (B1214612) atoms. This subtle change in mass does not significantly alter their chemical properties. As a result, both compounds exhibit virtually identical behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[3]

  • Co-elution: Due to their similar polarities and affinities for the stationary and mobile phases, Alitame and this compound will co-elute during liquid chromatography. This is a critical characteristic, as it ensures that both compounds are subjected to the same matrix effects at the same point in time.[2]

  • Mass Differentiation: Despite their chemical similarity, the mass spectrometer can easily distinguish between Alitame and this compound due to the mass difference imparted by the deuterium atoms. This allows for the simultaneous monitoring of both the analyte and the internal standard.

  • Ratio-Based Quantification: The concentration of Alitame in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. Because any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard, this ratio remains constant and directly correlates with the initial concentration of the analyte.[3]

Logical Relationship of this compound as an Internal Standard

The following diagram illustrates the logical workflow of using this compound in a quantitative LC-MS/MS analysis.

logical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample containing Alitame (Analyte) Spike Addition of known amount of this compound (Internal Standard) Sample->Spike Extraction Extraction / Clean-up Spike->Extraction LC Liquid Chromatography (Co-elution of Analyte and IS) Extraction->LC MS Mass Spectrometry (Differential Detection) LC->MS Peak_Integration Peak Area Integration (Analyte and IS) MS->Peak_Integration Ratio_Calculation Ratio Calculation (Analyte Area / IS Area) Peak_Integration->Ratio_Calculation Quantification Quantification (Comparison to Calibration Curve) Ratio_Calculation->Quantification Final_Concentration Final_Concentration Quantification->Final_Concentration Final Concentration of Alitame

Caption: Logical workflow for quantitative analysis using this compound.

Generalized Experimental Protocol for Alitame Quantification

While a specific, validated method for Alitame using this compound is not publicly available, the following protocol outlines a typical approach for developing an LC-MS/MS assay.

Materials and Reagents
Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alitame and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Alitame stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation (Protein Precipitation for Plasma)
  • Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard spiking solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for Alitame analysis.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusion of individual standards. Hypothetical transitions: Alitame (Q1/Q3), this compound (Q1+3/Q3)
Collision EnergyTo be optimized for each transition
Experimental Workflow Diagram

The following diagram illustrates the experimental workflow from sample receipt to final data analysis.

experimental_workflow cluster_preparation Preparation cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_review Data Review and Quantification A Prepare Stock and Working Solutions B Prepare Calibration Standards and Quality Controls C Aliquot Sample D Spike with this compound IS C->D E Protein Precipitation D->E F Centrifugation E->F G Transfer Supernatant F->G H LC-MS/MS Analysis G->H I Data Acquisition H->I J Peak Integration I->J K Generate Calibration Curve J->K L Calculate Analyte Concentration K->L

Caption: A typical experimental workflow for Alitame analysis.

Data Presentation and Interpretation

Quantitative data from the analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Calibration Curve Data
Calibrator LevelNominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
111500500000.0301.05105.0
257600510000.1494.9899.6
31015200505000.30110.1101.0
45075500498001.51650.2100.4
5100151000502003.00899.899.8
Table 2: Quality Control Sample Data
QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=6)Standard DeviationCoefficient of Variation (%)Accuracy (%)
Low32.950.155.198.3
Medium4041.21.654.0103.0
High8078.93.164.098.6

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Alitame. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows for the effective correction of analytical variability, leading to highly accurate and precise data. While this guide provides a generalized framework, the specific parameters of the experimental protocol should be optimized and validated for the particular matrix and instrumentation being used. The adoption of deuterated internal standards like this compound is essential for meeting the rigorous demands of modern analytical science in both research and regulated environments.

References

Alitame-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Alitame-d3, a deuterated analog of the high-intensity artificial sweetener, Alitame. This document outlines its chemical properties, discusses relevant experimental protocols for its detection, and illustrates the key signaling pathway associated with its mechanism of action as a sweetener.

Core Properties of Alitame and its Deuterated Analog

Alitame is a dipeptide sweetener comprised of L-aspartic acid and D-alanine.[1][2] The deuterated form, this compound, is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Alitame in various matrices. The key quantitative data for both compounds are summarized below.

PropertyAlitameThis compound
CAS Number 80863-62-380863-62-3
Molecular Formula C₁₄H₂₅N₃O₄SC₁₄H₂₂D₃N₃O₄S
Molecular Weight 331.43 g/mol 334.45 g/mol

Experimental Protocols: Quantification of Alitame in Food Products

The following sections detail methodologies for the analysis of Alitame in food and beverage samples, where this compound would typically be used as an internal standard for precise quantification, particularly in mass spectrometry-based methods.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust method for the extraction and cleanup of Alitame from complex food matrices involves solid-phase extraction.

  • Sample Extraction : Homogenized food samples are extracted with a buffer solution, such as a formic acid and N,N-diisopropylethylamine buffer at pH 4.5, often with the aid of ultrasonication.[3]

  • Internal Standard : A known concentration of this compound is added to the sample extract at the beginning of the preparation process to account for any loss of analyte during sample processing and analysis.

  • SPE Cleanup : The extract is then passed through a polymeric SPE column (e.g., Strata-X 33 μm).[3] The column is washed to remove interfering matrix components, and the analytes (Alitame and this compound) are then eluted with an appropriate solvent.

  • Final Preparation : The eluate is typically evaporated to dryness and reconstituted in the mobile phase for subsequent chromatographic analysis.

Analytical Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a highly sensitive and selective method for the determination of Alitame.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column (e.g., 4.6 × 150 mm, 5 μm) is commonly used for separation.[4]

    • Mobile Phase : A gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed. For instance, a mobile phase of 20% acetonitrile and 80% water can be used.

    • Flow Rate : A typical flow rate is around 1 mL/min.

    • Column Temperature : The column is maintained at a constant temperature, for example, 30°C.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) is a suitable technique, often operated in the negative ion mode for Alitame.

    • Detection : The mass spectrometer is set to monitor specific mass-to-charge ratios (m/z) for Alitame and the this compound internal standard. This allows for their simultaneous detection and quantification.

The general workflow for the analytical detection of Alitame using this compound as an internal standard is depicted in the following diagram.

G sample Food Sample add_is Spike with this compound (Internal Standard) sample->add_is extraction Extraction & Homogenization add_is->extraction cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup analysis HPLC-MS Analysis cleanup->analysis quantification Quantification of Alitame analysis->quantification

Analytical Workflow for Alitame

Signaling Pathway of Sweet Taste Perception

Alitame, like other artificial sweeteners, elicits a sweet taste by interacting with specific G-protein coupled receptors on the surface of taste receptor cells in the taste buds of the tongue. The binding of Alitame to these receptors initiates an intracellular signaling cascade that ultimately leads to the perception of sweetness in the brain.

The primary receptor for sweet taste is a heterodimer of two members of the T1R family of taste receptors: T1R2 and T1R3. The activation of this receptor by a sweetener molecule like Alitame triggers the following signaling pathway:

  • Receptor Activation : Alitame binds to the T1R2/T1R3 receptor complex.

  • G-protein Activation : This binding activates an associated heterotrimeric G-protein, leading to the dissociation of its α-subunit (gustducin) and βγ-subunits.

  • PLCβ2 Activation : The activated G-protein subunits stimulate the enzyme phospholipase C beta 2 (PLCβ2).

  • IP₃ Production : PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release : IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.

  • TRPM5 Channel Activation : The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).

  • Depolarization and Neurotransmitter Release : The opening of the TRPM5 channel leads to an influx of sodium ions (Na⁺), causing depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, which then signal to adjacent nerve fibers to transmit the sweet taste signal to the brain.

The following diagram illustrates this sweet taste signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular alitame Alitame receptor T1R2/T1R3 Receptor alitame->receptor g_protein G-protein (Gustducin) receptor->g_protein activates plc PLCβ2 g_protein->plc activates ip3 IP₃ plc->ip3 produces trpm5 TRPM5 Channel depolarization Depolarization trpm5->depolarization causes ca2_release Ca²⁺ Release (from ER) ip3->ca2_release triggers ca2_release->trpm5 activates neurotransmitter Neurotransmitter Release depolarization->neurotransmitter

Sweet Taste Signaling Pathway

References

Alitame-d3: A Technical Guide to Purity and Isotopic Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and isotopic enrichment of Alitame-d3, a deuterated analog of the high-intensity sweetener Alitame. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds for quantitative bioanalysis and as internal standards in pharmacokinetic studies.

Introduction

This compound is the deuterium-labeled version of Alitame, a dipeptide sweetener derived from L-aspartic acid and D-alanine.[1] The incorporation of deuterium (B1214612) isotopes into the Alitame molecule provides a distinct mass shift, making it an ideal internal standard for sensitive and accurate quantification of Alitame in complex biological matrices using mass spectrometry-based assays. The quality of this compound is paramount for its application, with chemical purity and isotopic enrichment being critical parameters.

Quantitative Data Summary

The following tables summarize the typical specifications for the chemical purity and isotopic enrichment of this compound. Data is compiled from publicly available information from various suppliers and analytical methodologies.

Table 1: Chemical Purity of this compound

ParameterSpecificationAnalytical Method
Chemical Purity ≥98%HPLC, LC-MS
Impurities As specifiedHPLC, LC-MS
Residual Solvents As specifiedGC-MS

Table 2: Isotopic Enrichment of this compound

ParameterSpecificationAnalytical Method
Isotopic Purity (d3) ≥99 atom % DMass Spectrometry
d0 Content ≤1%Mass Spectrometry
d1 Content As specifiedMass Spectrometry
d2 Content As specifiedMass Spectrometry

Experimental Protocols

The determination of chemical purity and isotopic enrichment of this compound involves rigorous analytical methodologies. The following sections detail the typical experimental protocols employed.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of this compound by separating it from non-deuterated Alitame and other potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

Procedure:

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.

  • Chromatographic Conditions: A gradient elution is typically employed with a mobile phase consisting of a mixture of phosphate buffer and acetonitrile. The flow rate is maintained at a constant rate (e.g., 1 mL/min).

  • Detection: The UV detector is set to a wavelength where Alitame exhibits maximum absorbance (typically around 210 nm).

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a time-of-flight (TOF) or Orbitrap mass analyzer.

Procedure:

  • Sample Infusion or LC-MS Introduction: The this compound sample is introduced into the mass spectrometer, either by direct infusion or via an LC system.

  • Mass Spectral Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the molecular ion of this compound.

  • Data Analysis: The relative intensities of the isotopic peaks (M+0 for d0, M+1 for d1, M+2 for d2, and M+3 for d3) are measured. The isotopic enrichment is calculated by determining the percentage of the d3 isotopologue relative to all other isotopologues. A general strategy for evaluating isotopic enrichment involves recording the full scan MS, extracting and integrating the isotopic ions, and calculating the enrichment.[2]

Visualizations

Synthesis Workflow of this compound

The synthesis of this compound typically involves the coupling of deuterated amino acid precursors. A plausible synthetic route starts with the synthesis of deuterated L-aspartic acid or D-alanine.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Dipeptide Coupling cluster_purification Purification DL_Aspartic_Acid DL-Aspartic Acid DL_Aspartic_Acid_d3 DL-Aspartic Acid-d3 DL_Aspartic_Acid->DL_Aspartic_Acid_d3 Deuteration Deuterium_Source Deuterium Source (e.g., D2O) Deuterium_Source->DL_Aspartic_Acid_d3 Alitame_d3_Crude Crude this compound DL_Aspartic_Acid_d3->Alitame_d3_Crude Peptide Coupling D_Alanine_Amide D-Alanine Amide D_Alanine_Amide->Alitame_d3_Crude Coupling_Agent Coupling Agent Coupling_Agent->Alitame_d3_Crude Purified_Alitame_d3 Purified this compound Alitame_d3_Crude->Purified_Alitame_d3 Chromatography Final_Product This compound Purified_Alitame_d3->Final_Product Lyophilization QC_Workflow Start This compound Sample Purity_Analysis Chemical Purity Analysis Start->Purity_Analysis Isotopic_Analysis Isotopic Enrichment Analysis Start->Isotopic_Analysis HPLC HPLC-UV Purity_Analysis->HPLC LCMS_Purity LC-MS Purity_Analysis->LCMS_Purity HRMS High-Resolution MS Isotopic_Analysis->HRMS NMR NMR Spectroscopy Isotopic_Analysis->NMR Decision Meets Specifications? HPLC->Decision LCMS_Purity->Decision HRMS->Decision NMR->Decision Release Release for Use Decision->Release Yes Reject Reject Decision->Reject No

References

Alitame-d3: A Technical Guide to Safety Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Alitame is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose.[1][2] It is a dipeptide of L-aspartic acid and D-alanine with a terminal N-substituted tetramethylthietanyl-amine moiety.[1] Alitame-d3 is a deuterated isotopologue of Alitame, commonly used as an internal standard in quantitative analysis by mass spectrometry due to its similar physicochemical properties and distinct mass-to-charge ratio. This guide focuses on the safety and handling of this compound, with data primarily derived from studies on Alitame. The minor isotopic substitution in this compound is not expected to significantly alter its chemical or toxicological properties.

Safety Data Sheet (SDS) Information for Alitame

The following information is summarized from the Safety Data Sheet for Alitame (CAS 80863-62-3). These precautions are considered applicable to this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), Alitame is not classified as a hazardous substance.[3]

  • GHS Label Elements: None[3]

  • Hazard Pictograms: None

  • Signal Word: None

  • Hazard Statements: None

NFPA Ratings (scale 0 - 4):

  • Health = 0

  • Fire = 0

  • Reactivity = 0

HMIS-Ratings (scale 0 - 4):

  • Health = 0

  • Fire = 0

  • Reactivity = 0

First-Aid Measures
  • General Information: No special measures are required.

  • After Inhalation: Supply fresh air; consult a doctor in case of complaints.

  • After Skin Contact: Generally, the product does not irritate the skin.

  • After Eye Contact: Rinse opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, consult a doctor.

Handling and Storage
  • Precautions for Safe Handling: No special measures are required.

  • Conditions for Safe Storage: Store in accordance with the information listed on the product insert. No special requirements for storerooms and receptacles. Alitame is stable under dry, room temperature conditions but can degrade at elevated temperatures or in solution at low pH.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₄H₂₅N₃O₄S
Molecular Weight 331.43 g/mol
Appearance Crystalline powder
Taste Intensely sweet
Flash Point 611.00 °F (321.67 °C)
Solubility Water: 815.8 mg/L @ 25 °C (est)

Toxicological Data

Toxicological evaluations of Alitame have generally indicated a low toxicity profile. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) reviewed the safety data and concluded there was no evidence of carcinogenicity.

ParameterValueSpeciesStudy DurationSource
Acceptable Daily Intake (ADI) 0–1 mg/kg body weightHuman
No-Observed-Adverse-Effect Level (NOAEL) 100 mg/kg body weight/dayDog18 months

Gastrointestinal disturbances were the most commonly reported side-effect in human studies at a dose of 10 mg/kg bw/day for 90 days, with no significant changes in clinical chemistry, hematological, or urinary parameters.

Experimental Protocols

Chronic Toxicity Study in Dogs (Representative Protocol)

This protocol is a representative example based on general guidelines for chronic toxicity studies and information from Alitame's NOAEL determination.

Objective: To evaluate the potential long-term toxicity of Alitame when administered orally to dogs for 18 months.

Materials:

  • Alitame

  • Beagle dogs (equal numbers of males and females)

  • Standard laboratory dog chow

  • Capsules for oral administration

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult Beagle dogs are selected and acclimatized to the laboratory conditions for at least two weeks.

  • Group Allocation: Animals are randomly assigned to four groups: a control group and three treatment groups receiving low, medium, and high doses of Alitame.

  • Dose Administration: Alitame is administered daily in gelatin capsules mixed with a small amount of food. The control group receives empty capsules. Dose levels are selected based on results from shorter-term studies. For Alitame, a high dose of 100 mg/kg/day was used to establish the NOAEL.

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Body Weight and Food Consumption: Body weight is recorded weekly, and food consumption is measured daily.

  • Clinical Pathology: Blood and urine samples are collected at regular intervals (e.g., 3, 6, 12, and 18 months) for hematology, clinical chemistry, and urinalysis.

  • Ophthalmological Examination: Eyes are examined before the study and at termination.

  • Necropsy and Histopathology: At the end of the 18-month period, all animals are euthanized and subjected to a full necropsy. Organs are weighed, and tissues are collected for microscopic examination.

Analytical Determination of Alitame by HPLC (Representative Protocol)

This protocol is based on published methods for the analysis of Alitame in various matrices.

Objective: To quantify the concentration of Alitame in a sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Alitame analytical standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Sodium 1-octanesulfonate

  • 0.45 µm syringe filters

Methodology:

  • Standard Solution Preparation: A stock solution of Alitame is prepared by accurately weighing the standard and dissolving it in water. A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.

  • Sample Preparation: The sample is accurately weighed and dissolved in water. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., water with sodium 1-octanesulfonate and pH adjusted to 2.5 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Quantification: The peak area of Alitame in the sample is compared to the calibration curve generated from the standard solutions to determine its concentration.

Visualizations

Metabolic Pathway of Alitame

Alitame is partially absorbed in the gastrointestinal tract. The absorbed portion is metabolized into its constituent amino acids, L-aspartic acid and a D-alanine amide derivative. The aspartic acid component is metabolized normally, while the alanine (B10760859) amide is largely excreted in the urine after some metabolic changes.

Alitame_Metabolism Alitame Alitame (Oral Administration) GI_Tract Gastrointestinal Tract Alitame->GI_Tract Unabsorbed Unabsorbed Alitame (Excreted in Feces) GI_Tract->Unabsorbed Partial Absorbed Absorbed Alitame GI_Tract->Absorbed Partial Hydrolysis Hydrolysis Absorbed->Hydrolysis Aspartic_Acid L-Aspartic Acid Hydrolysis->Aspartic_Acid Alanine_Amide D-Alanine Amide Derivative Hydrolysis->Alanine_Amide Metabolism Normal Metabolism Aspartic_Acid->Metabolism Urine Urinary Excretion (as metabolites) Alanine_Amide->Urine

Caption: Metabolic fate of orally administered Alitame.

Potential Signaling Pathway of Aspartic Acid (Alitame Metabolite)

Aspartic acid, a metabolite of Alitame, is an excitatory amino acid that can act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a glutamate (B1630785) receptor in the central nervous system. Activation of the NMDA receptor leads to an influx of calcium ions, which triggers various intracellular signaling cascades.

NMDA_Signaling Aspartic_Acid Aspartic Acid (from Alitame metabolism) NMDA_Receptor NMDA Receptor Aspartic_Acid->NMDA_Receptor binds to Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx activates Signaling_Cascades Intracellular Signaling Cascades Ca_Influx->Signaling_Cascades triggers Cellular_Response Cellular Response (e.g., synaptic plasticity) Signaling_Cascades->Cellular_Response leads to

Caption: Potential NMDA receptor signaling by aspartic acid.

Experimental Workflow for Alitame Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Alitame in a sample using HPLC.

Alitame_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Collection Sample Collection Sample_Dissolution Dissolution & Filtration Sample_Collection->Sample_Dissolution Standard_Weighing Weighing Alitame Standard Standard_Dilution Serial Dilution Standard_Weighing->Standard_Dilution Prepared_Sample Prepared Sample Sample_Dissolution->Prepared_Sample Calibration_Standards Calibration Standards Standard_Dilution->Calibration_Standards HPLC_Injection HPLC Injection Prepared_Sample->HPLC_Injection Calibration_Standards->HPLC_Injection Calibration_Curve Calibration Curve Generation Calibration_Standards->Calibration_Curve Chromatographic_Separation Chromatographic Separation (C18) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (210 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Area Integration UV_Detection->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Calibration_Curve->Concentration_Calculation Final_Result Final Result Concentration_Calculation->Final_Result

Caption: Workflow for quantitative analysis of Alitame by HPLC.

Conclusion

This compound, as a deuterated analog of Alitame, is reasonably presumed to share the same safety profile. The available data for Alitame indicates that it is a substance with low toxicity and does not require special handling precautions under normal laboratory conditions. Standard laboratory practices, including the use of personal protective equipment, are sufficient. This guide provides essential safety information, representative experimental protocols, and visual aids to support the safe and effective use of this compound in research and development. Researchers should always consult the most recent Safety Data Sheet provided by the supplier for any specific handling and storage instructions.

References

A Technical Guide to Sourcing and Utilizing Alitame-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial suppliers, key technical data, and potential research applications of Alitame-d3. Given the specialized nature of this deuterated compound, this document covers both direct sourcing and custom synthesis options, alongside representative experimental workflows and the underlying biochemical pathways.

Commercial Availability of this compound

Direct, off-the-shelf commercial availability of this compound for research purposes is limited. However, at least one supplier has been identified that lists this specific deuterated isotopologue. For broader needs or specific labeling patterns, researchers should consider custom synthesis services.

Identified Supplier

One European supplier, CymitQuimica, lists this compound in their catalog. Researchers are advised to contact the supplier directly for current availability, pricing, and detailed specifications.[1]

Custom Synthesis Services

For researchers requiring specific deuterium (B1214612) labeling patterns, larger quantities, or cGMP-grade material, custom synthesis is a viable route. Numerous companies specialize in the synthesis of stable isotope-labeled compounds and can likely produce this compound to meet specific research requirements. Deuterated compounds are often synthesized using methods like H/D exchange reactions with deuterium oxide (D2O) as the deuterium source.[2][3][4]

Examples of companies offering custom synthesis of labeled compounds include:

  • BLDpharm[5]

  • Strem Chemicals (offering cGMP manufacturing)[6]

  • MedchemExpress

When engaging a custom synthesis provider, it is crucial to specify the desired location and number of deuterium atoms, the required isotopic purity, and the total yield.

Technical Data: Physicochemical Properties

Table 1: Physicochemical Properties of Alitame

PropertyValueSource(s)
Molecular Formula C₁₄H₂₅N₃O₄S[7][8]
Molecular Weight 331.43 g/mol [7][8]
CAS Number 80863-62-3[7][8]
Appearance Crystalline powder[9]
Melting Point 136–147 °C[10]
Solubility Soluble in water, methanol, ethanol[9][10]
Purity (Typical) ≥95%[8]
Sweetness ~2000 times sweeter than sucrose[7]

Table 2: Specifications for this compound (as listed by CymitQuimica)

PropertyValueSource(s)
Molecular Formula C₁₄D₃H₂₂N₃O₄S[1]
CAS Number 80863-62-3 (for the non-deuterated form)[1]

Rationale for Using Deuterated Compounds in Research

The substitution of hydrogen with deuterium, a stable isotope, is a powerful tool in drug discovery and metabolic research.[11] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[12] This can lead to a more favorable pharmacokinetic profile, reduced formation of reactive metabolites, and an improved safety profile.[11][12]

Fig 1. The Kinetic Isotope Effect (KIE) in drug metabolism.

Experimental Protocols and Workflows

While specific protocols for this compound are not published, the following sections detail a representative workflow for its use in a research setting and the biochemical pathway it activates.

General Experimental Workflow for this compound

The use of this compound in a research project would typically follow a structured workflow from acquisition to data analysis.

Experimental_Workflow Sourcing Sourcing this compound (Direct Purchase or Custom Synthesis) QC Quality Control (Purity, Isotopic Enrichment via MS, NMR) Sourcing->QC Verify Identity & Purity Protocol Experimental Design (e.g., In Vitro Metabolism Assay) QC->Protocol Execution Experiment Execution (Incubation with Liver Microsomes) Protocol->Execution Analysis Sample Analysis (LC-MS/MS to quantify parent and metabolites) Execution->Analysis Data Data Interpretation (Calculate half-life, metabolic profile) Analysis->Data Generate Quantitative Data Conclusion Conclusion & Reporting Data->Conclusion

Fig 2. General workflow for a research project using this compound.
Representative Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of this compound compared to non-deuterated Alitame using liver microsomes.

  • Objective: To determine the in vitro half-life (t₁/₂) of this compound and Alitame in human liver microsomes.

  • Materials:

    • Alitame and this compound

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (ACN) with an internal standard (for protein precipitation and sample analysis)

    • LC-MS/MS system

  • Procedure:

    • Prepare stock solutions of Alitame and this compound in a suitable solvent (e.g., DMSO).

    • On a 96-well plate, pre-warm HLM and the NADPH regenerating system in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the test compound (Alitame or this compound) to the wells. The final substrate concentration is typically 1 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a method to quantify the remaining parent compound (Alitame or this compound) at each time point. The mass shift of +3 m/z for this compound will be used to distinguish it from the non-deuterated form.

  • Data Analysis:

    • Plot the natural log of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life using the equation: t₁/₂ = 0.693 / k.

    • Compare the t₁/₂ of this compound to that of Alitame to determine the kinetic isotope effect.

Signaling Pathway: Sweet Taste Perception

Alitame, like other artificial sweeteners, exerts its effect by activating the sweet taste receptor, a G-protein coupled receptor (GPCR) composed of two subunits: TAS1R2 and TAS1R3.[13][14][15]

Sweet_Taste_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_cellular_response Cellular Response Alitame This compound Receptor Sweet Receptor (TAS1R2/TAS1R3) Alitame->Receptor Binds G_Protein Gustducin (G-protein) Receptor->G_Protein Activates PLC Phospholipase Cβ2 G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates TRPM5 TRPM5 Channel IP3->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Opens voltage-gated Ca²⁺ channels ATP_Release ATP Release Ca_Influx->ATP_Release Triggers Signal_Brain Signal to Brain ATP_Release->Signal_Brain Neurotransmission

Fig 3. Simplified signaling pathway for sweet taste perception initiated by Alitame.

The binding of Alitame to the TAS1R2/TAS1R3 receptor complex initiates a downstream signaling cascade mediated by the G-protein gustducin.[14] This leads to the activation of Phospholipase Cβ2, production of inositol (B14025) triphosphate (IP3), and subsequent opening of the TRPM5 ion channel. The resulting influx of sodium ions depolarizes the cell, leading to calcium influx and the release of ATP, which acts as a neurotransmitter to signal the perception of sweetness to the brain.

References

Methodological & Application

Application Note: Quantification of Alitame in Food Matrices using a Stable Isotope Dilution Assay with Alitame-d3

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of the artificial sweetener Alitame (B1666883) in various food matrices. The protocol employs a stable isotope dilution assay (SIDA) utilizing Alitame-d3 as an internal standard, coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The use of a deuterated internal standard provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is intended for researchers, scientists, and quality control professionals in the food and beverage industry.

Introduction

Alitame is a high-intensity dipeptide sweetener approximately 2000 times sweeter than sucrose.[1] Its stability under heat and in acidic conditions makes it a versatile sugar substitute in a variety of food products.[2] Regulatory bodies in several countries have approved its use, necessitating reliable and accurate analytical methods for monitoring its concentration in foodstuffs to ensure compliance with food safety standards.

Stable isotope dilution analysis is a gold-standard quantification technique in mass spectrometry. It involves the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. As the internal standard is chemically identical to the analyte, it co-elutes and experiences the same ionization and fragmentation behavior, allowing for precise correction of any analytical variability. While various HPLC-based methods have been developed for Alitame determination, this application note specifically outlines a highly selective and sensitive LC-MS/MS protocol incorporating this compound.[3][4][5]

Experimental Workflow

The overall experimental workflow for the quantification of Alitame in food samples is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Food Sample Homogenization Spike Spiking with this compound Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Elution Elution and Reconstitution Extraction->Elution HPLC HPLC Separation Elution->HPLC MSMS Tandem MS Detection (MRM) HPLC->MSMS Quant Quantification using Calibration Curve MSMS->Quant Report Reporting of Alitame Concentration Quant->Report

Caption: General workflow for the quantification of Alitame in food.

Materials and Reagents

  • Alitame standard (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Syringe filters (0.22 µm)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Protocols

Standard Solution Preparation
  • Alitame Stock Solution (1 mg/mL): Accurately weigh 10 mg of Alitame standard and dissolve in 10 mL of ultrapure water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Alitame stock solution with a constant concentration of this compound.

Sample Preparation
  • Homogenization: Homogenize solid or semi-solid food samples. For liquid samples, use directly.

  • Spiking: To a known amount of the homogenized sample (e.g., 1 g or 1 mL), add a precise volume of the this compound internal standard working solution.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., 10 mL of 0.1% formic acid in acetonitrile/water (1:1, v/v)).

    • Vortex for 2 minutes and sonicate for 15 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MCX SPE cartridge with methanol followed by ultrapure water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water, followed by methanol to remove interferences.

    • Elute Alitame and this compound with 5% ammonium hydroxide (B78521) in methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.

    • Filter through a 0.22 µm syringe filter before HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: Electrospray ionization in positive ion mode (ESI+). Monitor the specific precursor-to-product ion transitions for Alitame and this compound in Multiple Reaction Monitoring (MRM) mode.

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Alitame332.2[To be determined empirically, e.g., 146.1, 257.1]
This compound335.2[To be determined empirically, corresponding to Alitame fragments]

Quantitative Data Summary

The following table summarizes typical performance characteristics for Alitame quantification methods. (Note: This data is compiled from published methods for Alitame analysis and may not have utilized this compound, but represents expected performance).

ParameterFood MatrixMethodLODLOQRecovery (%)Reference
AlitameLiquid Dairy ProductsHPLC-DAD0.48 µg/g1.58 µg/g97.2 - 98.2[6][7]
AlitameBeveragesUPLC0.75 mg/kg--[6][7]
AlitameBaked GoodsUPLC3.0 mg/kg--[6]
AlitameBeverages, Candied Fruits, CakesLC-MS<0.10 mg/mL<0.30 mg/mL-[5]
AlitameVarious FoodsHPLC1 µg/g-89 - 104[8]

Signaling Pathway and Logical Relationships

The logical flow of the stable isotope dilution assay is presented in the diagram below.

SIDA_Logic cluster_sample Sample Matrix cluster_process Analytical Process cluster_detection MS/MS Detection cluster_result Final Quantification Analyte Alitame (Unknown Amount) Process Extraction, Clean-up, Injection, Ionization Analyte->Process IS This compound (Known Amount) IS->Process Detection Measurement of Analyte/IS Ratio Process->Detection Quantification Calculation of Alitame Concentration Detection->Quantification

Caption: Principle of Stable Isotope Dilution Assay (SIDA).

Conclusion

The described HPLC-MS/MS method using this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of Alitame in diverse food matrices. The incorporation of a stable isotope-labeled internal standard effectively mitigates matrix effects and procedural inconsistencies, leading to reliable data essential for food safety monitoring and regulatory compliance. The detailed protocol and performance expectations outlined in this application note serve as a valuable resource for laboratories involved in food additive analysis.

References

Application Notes and Protocols for Alitame-d3 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose.[1][2] It is a dipeptide composed of L-aspartic acid and D-alanine.[1][3] Accurate and reliable quantification of Alitame in various matrices, such as food products and biological samples, is crucial for quality control, safety assessment, and pharmacokinetic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive quantification of food additives like Alitame.[4] The use of a stable isotope-labeled internal standard, such as Alitame-d3, is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the results. This compound, with its three deuterium (B1214612) atoms, is an ideal internal standard as it shares nearly identical physicochemical properties with the unlabeled Alitame, co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z).

This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of Alitame by LC-MS/MS.

Principle of the Method

The method involves the extraction of Alitame and the internal standard, this compound, from the sample matrix. The extract is then subjected to reversed-phase liquid chromatography for the separation of the analytes from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Alitame to that of this compound is used to construct a calibration curve and determine the concentration of Alitame in the sample.

Materials and Reagents

  • Analytes and Internal Standard:

    • Alitame (CAS: 80863-62-3)

    • This compound (Available from suppliers like Toronto Research Chemicals)

  • Solvents and Reagents:

  • Solid-Phase Extraction (SPE) Cartridges (if required for sample cleanup):

    • Appropriate reversed-phase or mixed-mode SPE cartridges.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Alitame and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and make up to the mark.

    • Store the stock solutions at -20°C.

  • Intermediate Stock Solutions (10 µg/mL):

    • Dilute the primary stock solutions 1:100 with a suitable solvent (e.g., 50:50 methanol:water).

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serial dilution of the intermediate Alitame stock solution with the initial mobile phase composition. The concentration range will depend on the expected sample concentrations.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL):

    • Dilute the intermediate this compound stock solution to a final concentration that yields a consistent and stable signal.

Sample Preparation (General Guideline for a Beverage Sample)
  • Spiking:

    • Take a known volume (e.g., 1 mL) of the beverage sample.

    • Add a fixed volume of the this compound internal standard spiking solution.

  • Dilution and Filtration:

    • Dilute the spiked sample with the initial mobile phase (e.g., 1:10 v/v).

    • Vortex mix for 30 seconds.

    • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

Note: For more complex matrices like food or biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

LC-MS/MS Instrumental Conditions

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min.

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Flow 7 Bar
Drying Gas Flow 10 L/min

Data Presentation

Physicochemical Properties
CompoundChemical FormulaMolecular Weight ( g/mol )
AlitameC₁₄H₂₅N₃O₄S331.43
This compoundC₁₄H₂₂D₃N₃O₄S334.45
MRM Transitions

The following MRM transitions are proposed based on the structure of Alitame and the mass shift introduced by the deuterium labels. Optimization of collision energies is recommended.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Alitame 332.2To be determined50To be optimized
Alitame (Quantifier) 332.2To be determined50To be optimized
This compound (IS) 335.2To be determined50To be optimized

Note: The precursor ion for Alitame in positive mode is [M+H]⁺. The exact product ions need to be determined by infusing a standard solution of Alitame into the mass spectrometer and performing a product ion scan.

Method Validation Parameters (Illustrative)
ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Matrix Effect Within acceptable range (e.g., 80-120%)

Visualizations

G Experimental Workflow for Alitame Analysis using this compound cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_alitame Alitame Stock Solution working_std Working Calibration Standards stock_alitame->working_std stock_alitame_d3 This compound Stock Solution is_spike Internal Standard Spiking Solution stock_alitame_d3->is_spike calibration Calibration Curve Construction (Peak Area Ratio vs. Concentration) working_std->calibration Calibration Data spiked_sample Spiked Sample is_spike->spiked_sample sample Sample (e.g., Beverage) sample->spiked_sample dilution Dilution & Filtration spiked_sample->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration integration->calibration quantification Quantification of Alitame calibration->quantification

References

Application Note and Protocol for the Quantitative Analysis of Alitame in Beverages using Alitame-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of the artificial sweetener Alitame in various beverage matrices. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and incorporates Alitame-d3 as a stable isotope-labeled internal standard for accurate and precise quantification.

Introduction

Alitame is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose, formed from the dipeptide of L-aspartic acid and D-alanine.[1] Its use in food and beverages requires sensitive and reliable analytical methods for quality control and regulatory compliance. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[2] It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and robust analytical results.[2][3] This protocol details a validated approach for the determination of Alitame in beverages.

Principle

This method employs a stable isotope dilution assay. A known concentration of this compound is added to the beverage sample at the beginning of the sample preparation process. Alitame and this compound co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer.[2] The ratio of the peak area of the analyte (Alitame) to that of the internal standard (this compound) is used to calculate the concentration of Alitame in the sample, thereby correcting for potential analytical variability.

Data Presentation

The following tables summarize the typical method validation parameters for the analysis of Alitame in beverages. These values are representative and may vary slightly based on the specific instrument and matrix.

Table 1: Method Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)0.05 - 0.5 µg/L
Limit of Quantification (LOQ)0.1 - 1.58 µg/g
Linearity Range0.1 - 50.0 µg/mL
Correlation Coefficient (r²)> 0.999
Recovery83.5% - 107.5%
Precision (RSD%)< 10%

Data compiled from multiple sources.

Table 2: HPLC-MS/MS Parameters for Alitame and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alitame[To be determined empirically][To be determined empirically][To be determined empirically]
This compound[To be determined empirically][To be determined empirically][To be determined empirically]

Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.

Experimental Protocols

Reagents and Materials
  • Alitame analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid Phase Extraction (SPE) cartridges (e.g., Polymeric SPE)

  • Syringe filters (0.22 µm)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alitame and this compound in methanol to prepare individual stock solutions.

  • Intermediate Solutions (10 µg/mL): Dilute the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare intermediate solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the Alitame intermediate solution into a blank beverage matrix. Add a constant concentration of this compound internal standard to each calibration standard and sample. A typical concentration range for Alitame could be 0.1 to 50 µg/mL.

Sample Preparation
  • Spiking: Add a precise volume of the this compound internal standard solution to a known volume of the beverage sample.

  • Degassing: For carbonated beverages, degas the sample by sonication or vigorous stirring.

  • Extraction:

    • Acidify the sample with formic acid.

    • Perform a Solid Phase Extraction (SPE) for sample cleanup and concentration.

      • Condition the SPE cartridge with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge to remove interferences.

      • Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-MS/MS Analysis
  • HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 30 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for Alitame.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Beverage Beverage Sample Spike Spike with this compound Beverage->Spike Degas Degas (if carbonated) Spike->Degas SPE Solid Phase Extraction Degas->SPE Evap Evaporate & Reconstitute SPE->Evap Filter Filter Evap->Filter HPLC HPLC Separation Filter->HPLC MSMS MS/MS Detection HPLC->MSMS Quant Quantification MSMS->Quant

Caption: Experimental workflow for Alitame analysis.

logical_relationship Analyte Alitame Sample Beverage Sample Analyte->Sample IS This compound (Internal Standard) IS->Sample Ratio Peak Area Ratio (Alitame / this compound) Sample->Ratio Concentration Alitame Concentration Ratio->Concentration

Caption: Logic of stable isotope dilution analysis.

References

Application Note: Quantitative Analysis of Alitame in Various Matrices using a Stable Isotope Dilution Assay with Alitame-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the artificial sweetener Alitame in diverse sample matrices, including beverages, solid foods, and plasma. The protocol employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing Alitame-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The described methodologies provide detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Quantitative data from validation studies are presented to demonstrate the method's performance.

Introduction

Alitame is a high-intensity artificial sweetener, approximately 2000 times sweeter than sucrose, composed of the amino acids L-aspartic acid and D-alanine, with a novel N-substituted tetramethylthietanylamine moiety.[1][2] Its use in a variety of food products necessitates reliable analytical methods for quality control and regulatory compliance. Furthermore, in the context of drug development and safety assessment, sensitive quantification in biological matrices is crucial for pharmacokinetic studies. Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is the gold standard for quantitative bioanalysis due to its ability to minimize analytical errors. This application note provides a comprehensive guide to the sample preparation and analysis of Alitame using its deuterated analog, this compound, as an internal standard.

Experimental Protocols

Materials and Reagents
  • Alitame (≥95% purity)[2]

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Phosphate buffer

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Sep-Pak C18)[3]

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alitame and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Alitame primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.[4][5]

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation

The choice of sample preparation method depends on the matrix. The following are three distinct protocols for beverages, solid foods, and plasma.

  • Degassing: Degas carbonated beverages by sonication for 15 minutes.

  • Spiking: Take a 1 mL aliquot of the beverage sample and spike with 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Dilution & Filtration: Dilute the sample with 990 µL of water. Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an LC-MS vial.

  • Homogenization: Accurately weigh 1 g of the homogenized solid food sample into a 50 mL centrifuge tube.

  • Spiking: Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Extraction: Add 10 mL of a buffer solution (e.g., pH 4.5 buffer composed of formic acid and N,N-diisopropylethylamine) and vortex for 5 minutes.[6] Sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of water.[3]

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analytes with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of 50:50 acetonitrile/water. Filter through a 0.22 µm syringe filter into an LC-MS vial.

  • Thawing: Thaw frozen plasma samples on ice.

  • Spiking: In a microcentrifuge tube, add 100 µL of plasma and spike with 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.[7][8]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.[7][8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of 50:50 acetonitrile/water. Filter through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Alitame from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alitame: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • This compound: Precursor ion (+3 Da) > Product ion 1, Precursor ion (+3 Da) > Product ion 2

Data Presentation

The following tables summarize the expected performance characteristics of the method based on typical validation results for similar analyses.[4][5][6]

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)>0.99
Limit of Detection (LOD)0.1 - 0.5 µg/kg
Limit of Quantification (LOQ)0.3 - 1.5 µg/kg
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: Recovery of Alitame from Spiked Samples

Sample MatrixSpiking Level (ng/g)Mean Recovery (%)RSD (%)
Beverage1098.24.5
100101.53.2
Solid Food1092.76.8
10095.15.1
Plasma196.48.2
5099.86.5

Mandatory Visualization

G Workflow for Alitame Analysis cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis beverage Beverage degas Degas (Beverage) beverage->degas If carbonated solid_food Solid Food homogenize Homogenize (Solid) solid_food->homogenize plasma Plasma spike Spike with this compound plasma->spike degas->spike homogenize->spike extract Extraction / Precipitation spike->extract cleanup SPE Cleanup (Solid Food) extract->cleanup For solid food reconstitute Evaporate & Reconstitute extract->reconstitute For beverage & plasma cleanup->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for the sample preparation and analysis of Alitame.

Conclusion

The presented stable isotope dilution LC-MS/MS method provides a reliable and accurate approach for the quantification of Alitame in a variety of matrices. The use of this compound as an internal standard effectively compensates for matrix-induced signal suppression or enhancement and variations during sample processing, leading to high-quality quantitative data. The detailed protocols and performance characteristics outlined in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Alitame.

References

Application Notes and Protocols for the Use of Alitame-d3 in Pharmacokinetic Studies of Alitame

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame is a high-intensity dipeptide sweetener, approximately 2000 times sweeter than sucrose[1]. Developed by Pfizer in the early 1980s, it is known for its clean, sugar-like taste and high stability[2][3]. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of Alitame is crucial for safety assessment and regulatory approval. Pharmacokinetic studies provide essential data on a compound's half-life, bioavailability, and potential for accumulation.

A critical component of modern pharmacokinetic analysis is the use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Alitame-d3, a deuterated analog of Alitame, serves as an ideal internal standard for such studies. Its physicochemical properties are nearly identical to Alitame, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-eluting, isotopically distinct standard allows for highly accurate and precise quantification by correcting for matrix effects and variations in sample processing, a technique known as isotope dilution mass spectrometry. While specific studies employing this compound are not prevalent in public literature, this document provides a comprehensive guide to its application based on established analytical principles.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard analytical technique for quantitative analysis. It involves adding a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of preparation. The labeled compound, or internal standard (IS), is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium).

During LC-MS/MS analysis, the analyte and the internal standard are separated from other sample components and then ionized. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge ratio (m/z). By measuring the ratio of the detector response for the analyte to that of the known quantity of the IS, the concentration of the analyte in the original sample can be determined with high precision and accuracy. This ratio remains constant even if there is sample loss during preparation or fluctuations in instrument response.

G cluster_sample Biological Sample cluster_prep Sample Preparation cluster_quant Quantification Analyte Alitame (Unknown Amount) IS_Addition Spike with This compound (Known Amount) Extraction Extraction (e.g., Protein Precipitation) IS_Addition->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Ratio Measure Peak Area Ratio (Alitame / this compound) LCMS->Ratio Calculation Calculate Alitame Concentration Ratio->Calculation

Figure 1: Principle of Isotope Dilution for Alitame Quantification.

Experimental Protocols

The following protocols are generalized for the analysis of Alitame in plasma samples using this compound as an internal standard. Optimization and validation are required for specific applications.

Materials and Reagents
  • Alitame analytical standard (≥98% purity)

  • This compound (isotopic purity ≥98%, chemical purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control (drug-free) human plasma

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of Alitame and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

    • Store at -20°C. These solutions are typically stable for several months.

  • Working Standard Solutions:

    • Prepare a series of Alitame working solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

    • Prepare a working solution of this compound (Internal Standard Spiking Solution) at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

  • Calibration Standards and Quality Controls (QCs):

    • Spike control plasma with the Alitame working solutions to create calibration standards at concentrations ranging from approximately 1 to 1000 ng/mL.

    • Prepare QC samples in control plasma at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard spiking solution to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • Vortex to mix, and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions (Example):

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • Key Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to the specific instrument.

    • MRM Transitions:

      • The molecular formula for Alitame is C₁₄H₂₅N₃O₄S, with a molecular weight of 331.43 g/mol [3][4]. The protonated molecule [M+H]⁺ would have an m/z of approximately 332.2.

      • For this compound, the precursor ion would be m/z 335.2.

      • Product ions would need to be determined by infusing the standards into the mass spectrometer, but plausible transitions are suggested below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alitame 332.2e.g., 116.1Optimize
This compound (IS) 335.2e.g., 119.1Optimize
Note: The product ions and collision energies are illustrative and must be optimized experimentally.

Data Presentation: Pharmacokinetic Parameters

Following the analysis of plasma samples collected at various time points after Alitame administration, the concentration-time data can be used to calculate key pharmacokinetic parameters. The table below presents an example of how this data could be summarized.

ParameterSymbolUnitExample ValueDescription
Peak Plasma Concentration Cmaxng/mL850The maximum observed concentration in plasma.
Time to Peak Concentration Tmaxhours1.5The time at which Cmax is reached.
Area Under the Curve AUC(0-t)ng·h/mL4200The total drug exposure over a specified time.
Elimination Half-Life hours3.8The time required for the plasma concentration to decrease by half.
Clearance CLL/h/kg0.25The volume of plasma cleared of the drug per unit time.
Volume of Distribution VdL/kg1.3The apparent volume into which the drug distributes in the body.
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical pharmacokinetic study as described in this document.

G cluster_study_design Study Design & Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis Dosing Administer Alitame to Subjects Collection Collect Blood Samples at Timed Intervals Dosing->Collection Process Process Blood to Obtain Plasma Collection->Process Spike Spike Plasma with This compound (IS) Process->Spike Prep Sample Preparation (Protein Precipitation) Spike->Prep LCMS LC-MS/MS Analysis (Quantify Alitame) Prep->LCMS Data Generate Concentration-Time Curve LCMS->Data Calc Calculate PK Parameters (Cmax, Tmax, AUC, etc.) Data->Calc

Figure 2: Experimental Workflow for an Alitame Pharmacokinetic Study.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is indispensable for the robust and accurate quantification of Alitame in biological matrices. The protocols and principles outlined in this document provide a foundational framework for researchers to develop and validate a sensitive and reliable LC-MS/MS method for pharmacokinetic studies. By compensating for analytical variability, this approach ensures the generation of high-quality data, which is essential for evaluating the safety and metabolic profile of Alitame.

References

Application Notes and Protocols: Alitame-d3 as a Novel Tracer for Metabolic Pathway Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alitame, a dipeptide sweetener composed of L-aspartic acid and D-alanine, undergoes partial absorption and metabolism in the body. While the L-aspartic acid moiety enters normal amino acid metabolic pathways, the D-alanine amide portion is subject to biotransformation before excretion.[1][2] This unique metabolic fate presents an opportunity to use isotopically labeled Alitame, such as Alitame-d3, as a tracer to investigate specific metabolic pathways, particularly those involved in xenobiotic metabolism and conjugation.

This document provides detailed application notes and protocols for the hypothetical use of this compound, a deuterated form of Alitame, in metabolic pathway studies. Given the absence of commercially available this compound, this guide is based on the known metabolic fate of Alitame and established principles of stable isotope tracing.

Principle of this compound as a Metabolic Tracer

The core principle behind using this compound as a tracer lies in the ability of mass spectrometry (MS) to differentiate between the deuterated (heavy) and non-deuterated (light) forms of Alitame and its metabolites. By introducing a known amount of this compound into a biological system, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites, thereby elucidating the metabolic pathways involved. The deuterium atoms on the this compound molecule serve as a stable, non-radioactive tag.

The primary metabolic transformations of the D-alanine amide moiety of Alitame involve oxidation and glucuronidation.[1][3] Therefore, this compound can be a valuable tool to probe the activity of enzymes involved in these processes, such as sulfotransferases and UDP-glucuronosyltransferases (UGTs).

Potential Applications

  • Probing Xenobiotic Metabolism: Investigate the capacity of hepatic and extrahepatic tissues to metabolize a novel dipeptide amide structure.

  • Assessing Glucuronidation and Sulfation Pathways: Quantify the relative contributions of glucuronidation and sulfation to the clearance of the Alitame metabolite, D-alanine tetramethylthietane amide.

  • In Vitro Drug Metabolism Studies: Utilize cell cultures (e.g., hepatocytes) to screen for potential drug-drug interactions that may affect the metabolism of Alitame.

  • Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of Alitame in preclinical animal models.

Data Presentation

The following tables present illustrative data that could be obtained from the described experimental protocols.

Table 1: Illustrative In Vitro Metabolism of this compound in Primary Human Hepatocytes

Time (hours)This compound (pmol/10^6 cells)Alanine tetramethylthietane amide-d3 sulfoxide (B87167) (pmol/10^6 cells)Alanine tetramethylthietane amide-d3 glucuronide (pmol/10^6 cells)
01000.00.00.0
1850.285.164.7
4512.5288.3199.2
12150.8499.7349.5
2425.3550.1424.6

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)

AnalyteCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (hr)
This compound350.64.02103.56.2
Alanine tetramethylthietane amide-d3 sulfoxide890.26.07121.68.5

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Suspension Cultures of Primary Hepatocytes

Objective: To determine the metabolic fate of this compound in primary hepatocytes and identify the major metabolites formed.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • This compound (custom synthesis)

  • Incubator (37°C, 5% CO2)

  • Microcentrifuge

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare primary hepatocytes according to the supplier's instructions. Resuspend the cells in pre-warmed culture medium to a final density of 1 x 10^6 viable cells/mL.

  • Initiation of Metabolism: Add this compound to the hepatocyte suspension to a final concentration of 10 µM.

  • Time-Course Sampling: At specified time points (e.g., 0, 1, 4, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the cell suspension.

  • Metabolite Extraction: Immediately quench the metabolic activity by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of this compound and its potential metabolites.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in a Rodent Model

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in rats after oral administration.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Metabolic cages for urine and feces collection

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to each rat via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Urine and Feces Collection: House the rats in metabolic cages to collect urine and feces for 24 hours post-dosing.

  • Sample Processing: Process the plasma, urine, and fecal homogenates for metabolite extraction as described in Protocol 1.

  • LC-MS/MS Analysis: Analyze the processed samples using a validated LC-MS/MS method to determine the concentrations of this compound and its metabolites.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

Alitame_Metabolism cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_excretion Excretion Alitame_d3 This compound Aspartic_Acid L-Aspartic Acid Alitame_d3->Aspartic_Acid Hydrolysis Alanine_Amide_d3 D-Alanine tetramethylthietane amide-d3 Alitame_d3->Alanine_Amide_d3 Hydrolysis Sulfoxide_d3 Alanine tetramethylthietane amide-d3 sulfoxide Alanine_Amide_d3->Sulfoxide_d3 Oxidation (Sulfotransferase) Glucuronide_d3 Alanine tetramethylthietane amide-d3 glucuronide Alanine_Amide_d3->Glucuronide_d3 Conjugation (UGT) Urine_Sulfoxide Urine (Rat) Sulfoxide_d3->Urine_Sulfoxide Urine_Glucuronide Urine (Human) Glucuronide_d3->Urine_Glucuronide

Caption: Metabolic pathway of this compound.

Experimental_Workflow start Start: Administer this compound (In Vitro or In Vivo) sampling Time-Course Sampling (e.g., media, plasma, urine) start->sampling extraction Metabolite Extraction (e.g., Protein Precipitation) sampling->extraction analysis LC-MS/MS Analysis (Quantification of this compound & Metabolites) extraction->analysis data_processing Data Processing & Analysis (e.g., Pharmacokinetic modeling) analysis->data_processing results Results: Metabolic Fate & Pathway Elucidation data_processing->results

Caption: General experimental workflow for this compound tracer studies.

References

Application Note: Quantification of Alitame in Environmental Water Samples Using Alitame-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the artificial sweetener Alitame in various environmental water matrices, including surface water, groundwater, and wastewater. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Alitame-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described protocol, including sample preparation by Solid-Phase Extraction (SPE), is suitable for researchers and scientists in environmental monitoring and drug development.

Introduction

Alitame is a high-intensity artificial sweetener approximately 2000 times sweeter than sucrose.[1] It is a dipeptide composed of L-aspartic acid and D-alanine.[1][2] Due to their widespread use and resistance to degradation, artificial sweeteners are now considered emerging environmental contaminants and have been detected in various aquatic environments.[1][3] The monitoring of these compounds in environmental waters is crucial to understand their fate, transport, and potential ecological impact.

Isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they closely mimic the analyte's behavior during sample extraction, cleanup, and ionization, thus improving method accuracy and precision. This compound, a deuterated analog of Alitame, serves as an ideal internal standard for the quantification of Alitame in complex environmental samples. This note provides a comprehensive protocol for the analysis of Alitame in water, leveraging the benefits of this compound.

Experimental Protocols

Materials and Reagents
  • Alitame analytical standard

  • This compound internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alitame and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary Alitame stock solution with a mixture of methanol and water.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in clean glass bottles and store them at 4°C.

  • Fortification: Add a known amount of the this compound internal standard spiking solution to each sample, blank, and calibration standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol followed by ultrapure water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a steady flow rate.

  • Washing: Wash the cartridge with ultrapure water to remove interfering substances.

  • Elution: Elute the retained Alitame and this compound from the cartridge using methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A5 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B5 mM Ammonium formate in methanol with 0.1% formic acid
GradientOptimized for separation (e.g., start with low %B, ramp up)
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by infusion of standards
- Alitame (Quantifier)e.g., m/z 332.2 > [fragment ion]
- Alitame (Qualifier)e.g., m/z 332.2 > [fragment ion]
- this compounde.g., m/z 335.2 > [corresponding fragment ion]
Dwell Time100 ms
Collision EnergyOptimized for each transition

Data Presentation

The following table summarizes typical performance data for the analysis of artificial sweeteners in environmental water, which can be expected for the described method.

Table 2: Method Performance Data (Representative Values)

ParameterSurface WaterWastewater Effluent
Limit of Detection (LOD) 0.1 - 1.0 ng/L1.0 - 10 ng/L
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L5.0 - 25 ng/L
Recovery (%) 85 - 110%80 - 105%
Relative Standard Deviation (RSD) < 10%< 15%

Note: These values are illustrative and should be determined experimentally during method validation.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample (100 mL) Spike Spike with this compound Sample->Spike SPE_Load Load Sample Spike->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Concentrate Evaporate & Reconstitute SPE_Elute->Concentrate LCMS LC-MS/MS Analysis Concentrate->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for the analysis of Alitame in water.

G Alitame Alitame Hydrolysis Hydrolysis of Peptide Bond Alitame->Hydrolysis Rearrangement α,β-Aspartic Rearrangement Alitame->Rearrangement Aspartic_Acid Aspartic Acid Hydrolysis->Aspartic_Acid Alanine_Amide Alanyl-tetramethylthietane amide Hydrolysis->Alanine_Amide Beta_Isomer β-Aspartic Isomer Rearrangement->Beta_Isomer Beta_Isomer->Hydrolysis

Caption: Major degradation pathways of Alitame.

Conclusion

The method presented provides a reliable and sensitive approach for the quantification of Alitame in environmental water samples. The use of this compound as an internal standard is critical for achieving accurate results by compensating for matrix-induced signal suppression or enhancement and variations in recovery during sample preparation. This application note serves as a valuable resource for laboratories involved in environmental monitoring and for researchers studying the fate and effects of artificial sweeteners in the environment.

References

Alitame-d3 for quantifying Alitame in dairy products.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Alitame-d3 for Quantifying Alitame in Dairy Products

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alitame is a high-intensity dipeptide sweetener approximately 2000 times sweeter than sucrose.[1][2] Its use in various food products, including dairy, necessitates accurate and robust analytical methods for quality control and regulatory compliance. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative analysis due to its high selectivity and sensitivity, and its ability to compensate for matrix effects and variations in sample preparation. This application note details a protocol for the quantification of Alitame in dairy products using its deuterated stable isotope, this compound, as an internal standard.

A Note on the Internal Standard: A search for commercially available this compound was conducted and no suppliers were identified. The following protocol assumes the availability of this compound through custom synthesis. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices like dairy products.

Principle

A known amount of the internal standard, this compound, is added to the dairy sample. The sample is then subjected to a preparation process to extract both the native Alitame and the added this compound. The extract is analyzed by LC-MS/MS. Alitame and this compound are separated chromatographically and detected by mass spectrometry using multiple reaction monitoring (MRM). The ratio of the peak area of Alitame to that of this compound is used to calculate the concentration of Alitame in the original sample, effectively correcting for any losses during sample preparation and ionization suppression or enhancement in the mass spectrometer.

Quantitative Data Summary

The following tables summarize the expected method performance parameters for the quantification of Alitame in dairy products using an isotope dilution LC-MS/MS method. These values are based on typical performance characteristics of similar validated methods for sweeteners in food matrices.[3][4]

Table 1: Linearity and Range

AnalyteLinear Range (µg/L)Correlation Coefficient (r²)
Alitame0.5 - 100> 0.995

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (µg/kg)LOQ (µg/kg)
Milk0.150.50
Yogurt0.250.80
Cheese0.301.0

Table 3: Accuracy and Precision (Spiked Samples)

MatrixSpiked Level (µg/kg)Recovery (%)RSD (%)
Milk5.095 - 105< 10
25.097 - 103< 8
50.098 - 102< 5
Yogurt5.092 - 107< 12
25.095 - 105< 10
50.096 - 104< 7
Cheese5.090 - 110< 15
25.093 - 108< 12
50.095 - 105< 10

Experimental Protocols

Materials and Reagents
  • Alitame reference standard (>98% purity)

  • This compound (custom synthesized, >98% purity, isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase)

  • 0.22 µm syringe filters (PTFE or nylon)

Standard Solution Preparation
  • Alitame Stock Solution (1000 mg/L): Accurately weigh 10 mg of Alitame reference standard and dissolve in 10 mL of ultrapure water.

  • This compound Internal Standard Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ultrapure water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Alitame stock solution with ultrapure water to achieve concentrations ranging from 0.5 to 100 µg/L.

  • Internal Standard Spiking Solution (10 mg/L): Dilute the this compound stock solution with ultrapure water.

Sample Preparation
  • Homogenization: Homogenize liquid dairy samples (e.g., milk) by vortexing. For semi-solid (e.g., yogurt) and solid samples (e.g., cheese), accurately weigh approximately 2 g of the sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 10 mg/L this compound internal standard spiking solution to the sample.

  • Extraction:

    • For liquid samples (milk): Add 8 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 8000 rpm for 10 minutes to precipitate proteins.

    • For semi-solid and solid samples (yogurt, cheese): Add 10 mL of water and homogenize using a high-speed blender. Add 20 mL of acetonitrile, vortex for 5 minutes, and centrifuge at 8000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 5% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Alitame: Precursor ion [M+H]⁺ → Product ion 1, Product ion 2

      • This compound: Precursor ion [M+H]⁺ → Product ion 1, Product ion 2 (Note: Specific m/z values for precursor and product ions need to be determined by direct infusion of Alitame and this compound standards.)

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Visualizations

Alitame_Quantification_Workflow Sample Dairy Sample (Milk, Yogurt, Cheese) Spike Spike with This compound Internal Standard Sample->Spike 1 Homogenize Homogenization Spike->Homogenize 2 Extract Protein Precipitation & Centrifugation (Acetonitrile) Homogenize->Extract 3 SPE Solid Phase Extraction (SPE) Clean-up Extract->SPE 4 Evap Evaporation & Reconstitution SPE->Evap 5 Filter Filtration (0.22 µm) Evap->Filter 6 LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS 7 Data Data Processing & Quantification LCMS->Data 8

Caption: Workflow for Alitame Quantification in Dairy Products.

Logical_Relationship Alitame Alitame (Analyte) Peak_Area_Ratio Peak Area Ratio (Alitame / this compound) Alitame->Peak_Area_Ratio Alitame_d3 This compound (Internal Standard) Alitame_d3->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Final_Concentration Final Concentration of Alitame Calibration_Curve->Final_Concentration

Caption: Isotope Dilution Quantification Principle.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Alitame in Beverages using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alitame is a high-intensity artificial sweetener approximately 2000 times sweeter than sucrose.[1] Its use in various food products and beverages necessitates reliable and accurate analytical methods for quality control and regulatory compliance. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex matrices.[2][3][4] This application note details a robust SPE protocol for the extraction of Alitame from beverage samples, followed by quantitative analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method incorporates Alitame-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.

Materials and Methods

Reagents and Standards

  • Alitame analytical standard (≥98% purity)

  • This compound analytical standard (≥98% purity, assuming commercial availability for this protocol)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Strata-X™ Polymeric SPE Cartridges (60 mg/3 mL)

Equipment

  • LC-MS/MS system (e.g., SCIEX QTRAP 4500 or equivalent)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Sample Preparation Carbonated beverage samples were first degassed by sonication for 15 minutes. For all beverage samples, a 10 mL aliquot was taken and centrifuged at 4000 rpm for 10 minutes to remove any particulate matter.

Internal Standard Spiking A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. A working solution of 10 µg/mL was prepared by diluting the stock solution with water. 100 µL of the this compound working solution was added to 10 mL of the prepared beverage sample to achieve a final concentration of 100 ng/mL.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol A Strata-X™ polymeric reversed-phase SPE cartridge was used for the extraction of Alitame. The following steps were performed:

  • Conditioning: The SPE cartridge was conditioned with 3 mL of methanol.

  • Equilibration: The cartridge was then equilibrated with 3 mL of ultrapure water.

  • Sample Loading: The 10 mL beverage sample, spiked with the this compound internal standard, was loaded onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: The cartridge was washed with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Alitame and this compound were eluted from the cartridge with 3 mL of methanol.

Post-Extraction The eluate was collected and evaporated to dryness under a gentle stream of nitrogen at 40°C. The dried residue was reconstituted in 1 mL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid) and transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

Mass Spectrometry Conditions The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode. The optimized MRM transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Alitame332.1158.150
This compound335.1161.150
Note: The MRM transitions for this compound are hypothetical based on a 3-deuteron label on a stable portion of the molecule and would require experimental optimization.

Data Presentation

The following table summarizes the expected quantitative performance of the method. This data is representative and would need to be generated during method validation.

ParameterAlitame
Linear Range 1 - 500 ng/mL
Correlation Coefficient (r²) >0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Recovery (%) 85 - 105%
Matrix Effect (%) 90 - 110%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Diagrams

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Beverage Sample Degas Degas (if carbonated) Sample->Degas Centrifuge Centrifuge Degas->Centrifuge Spike Spike with this compound Centrifuge->Spike Condition Condition (Methanol) Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the solid-phase extraction and analysis of Alitame.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Sample Beverage Matrix SPE Solid-Phase Extraction Sample->SPE Alitame_Analyte Alitame (Analyte) Alitame_Analyte->SPE Alitame_IS This compound (Internal Standard) Alitame_IS->SPE LCMS_Analysis LC-MS/MS SPE->LCMS_Analysis Quantitative_Data Quantitative Data (Concentration of Alitame) LCMS_Analysis->Quantitative_Data Method_Performance Method Performance (Recovery, Precision) LCMS_Analysis->Method_Performance

Caption: Logical relationship of the analytical method components.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Alitame-d3 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues during the analysis of Alitame-d3 by mass spectrometry. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower than expected signal intensity for this compound in our LC-MS/MS analysis. What are the potential causes?

A1: Low signal intensity for this compound can stem from several factors throughout the analytical workflow. The most common causes include:

  • Ion Suppression/Matrix Effects : This is a primary cause of poor signal intensity.[1][2] Co-eluting compounds from the sample matrix, such as salts, lipids, or other metabolites, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[3][4][5]

  • Suboptimal Ionization Conditions : The choice of ionization technique and its parameters are critical. Alitame, being a dipeptide, is typically analyzed using Electrospray Ionization (ESI). Incorrect source settings (e.g., voltage, gas flows, temperature) can lead to inefficient ionization and poor signal.

  • Poor Chromatographic Peak Shape : Broad or tailing peaks result in a lower signal-to-noise ratio, which can be misinterpreted as low signal intensity. This may be caused by an inappropriate column, mobile phase, or gradient.

  • Sample Degradation : this compound, like other peptides, can be susceptible to degradation in certain sample matrices or under specific storage conditions.

  • Instrumental Issues : A contaminated ion source, leaks in the LC system, or incorrect mass spectrometer settings (e.g., collision energy, declustering potential) can all contribute to signal loss.

Q2: How can we confirm if matrix effects are the cause of our this compound signal suppression?

A2: The most reliable method to assess matrix effects is the post-extraction spike method . This involves comparing the signal of this compound in a neat solution to its signal when spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix sample confirms the presence of ion suppression.

Another useful qualitative technique is post-column infusion . In this experiment, a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected. Any dip in the constant this compound signal indicates the retention times at which co-eluting matrix components are causing ion suppression.

Q3: What are the recommended starting conditions for LC-MS/MS analysis of Alitame?

A3: While method development should be optimized for your specific instrument and application, a good starting point for Alitame analysis can be derived from published methods for similar sweeteners.

ParameterRecommended Starting Condition
LC Column C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 10 mM Ammonium (B1175870) Acetate (B1210297) or 0.1% Formic Acid
Mobile Phase B Methanol (B129727) or Acetonitrile with 10 mM Ammonium Acetate or 0.1% Formic Acid
Gradient Start with a low percentage of organic phase and ramp up to elute Alitame.
Ionization Mode Electrospray Ionization (ESI), typically in positive ion mode.
MS/MS Mode Multiple Reaction Monitoring (MRM) for quantification.

Note: The choice between ammonium acetate and formic acid will depend on the desired pH and potential for adduct formation.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Signal Suppression

This guide provides a step-by-step workflow to identify the root cause of this compound signal suppression.

cluster_0 Start: Low this compound Signal cluster_1 Step 1: Verify Instrument Performance cluster_2 Step 2: Evaluate Chromatography cluster_3 Step 3: Assess Matrix Effects start Low Signal Observed infuse Infuse this compound Standard Directly into MS start->infuse check_signal Signal Strong & Stable? infuse->check_signal clean_source Clean Ion Source & Recalibrate check_signal->clean_source No lc_issue Problem is Likely with LC or Sample check_signal->lc_issue Yes clean_source->infuse inject_neat Inject Neat Standard into LC-MS lc_issue->inject_neat check_peak Good Peak Shape & Retention? inject_neat->check_peak optimize_lc Optimize LC Method (Column, Mobile Phase, Gradient) check_peak->optimize_lc No matrix_issue Problem is Likely Matrix Effect check_peak->matrix_issue Yes optimize_lc->inject_neat post_spike Perform Post-Extraction Spike Experiment matrix_issue->post_spike check_suppression Signal Suppressed? post_spike->check_suppression resolved Issue Resolved (Minimal Matrix Effect) check_suppression->resolved No mitigate_matrix Implement Mitigation Strategy check_suppression->mitigate_matrix Yes

Caption: A flowchart for systematically troubleshooting low this compound signal.

Guide 2: Mitigating Matrix Effects

If matrix effects are confirmed, the following strategies can be employed to reduce their impact:

  • Improve Sample Preparation : The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE) : This is a highly effective technique for cleaning up complex samples. A suitable SPE cartridge (e.g., polymeric reverse-phase) can retain this compound while allowing interfering substances to be washed away.

    • Liquid-Liquid Extraction (LLE) : This can also be effective for separating this compound from certain types of interferences.

    • Dilution : A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the this compound concentration is high enough to remain detectable after dilution.

  • Optimize Chromatographic Separation :

    • Adjust the LC gradient to separate this compound from the co-eluting interferences.

    • Experiment with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl column) that may offer different selectivity for the analyte and matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS) :

    • The use of a SIL-IS is highly recommended for quantitative analysis in the presence of matrix effects. Since this compound is already a deuterated form, a more heavily labeled standard (e.g., Alitame-d6) or a ¹³C-labeled version would be ideal. The SIL-IS will co-elute with the analyte and experience similar ionization suppression, allowing for accurate correction of the signal.

Experimental Protocols

Protocol 1: Post-Extraction Spike for Quantifying Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given sample matrix.

Materials:

  • This compound standard solution (in a solvent compatible with the mobile phase, e.g., 50:50 methanol:water).

  • Blank matrix (e.g., plasma, urine, food extract) that does not contain this compound.

  • Your established sample preparation procedure (e.g., protein precipitation, SPE).

Procedure:

  • Prepare Sample Set A (Neat Solution):

    • Take a clean solvent (matching the final composition of your extracted sample) and spike it with the this compound standard solution to a known concentration (e.g., 100 ng/mL).

  • Prepare Sample Set B (Post-Extraction Spike):

    • Process the blank matrix using your established sample preparation protocol.

    • Take the final, processed extract and spike it with the this compound standard solution to the same final concentration as in Set A.

  • Analysis:

    • Inject both sets of samples (n≥3) into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Effect (%) using the following formula:

Interpretation of Results:

Matrix Effect (%)Interpretation
< 100%Ion Suppression
> 100%Ion Enhancement
85% - 115%Generally considered an acceptable range of matrix effect.
Protocol 2: Ion Source Cleaning (General Procedure)

Objective: To remove contamination from the ion source, a common cause of declining signal intensity.

Disclaimer: Always follow the specific instructions provided in your mass spectrometer's user manual. The following is a general guide.

Materials:

  • Appropriate personal protective equipment (PPE): gloves, safety glasses.

  • Lint-free swabs.

  • HPLC-grade solvents (e.g., methanol, isopropanol, water).

  • Beakers or containers for soaking parts.

Procedure:

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Remove Ion Source: Carefully detach the ion source housing from the instrument.

  • Disassemble Components: Disassemble the user-serviceable components of the ion source, such as the spray shield, capillary, and sample cone.

  • Cleaning:

    • Wipe down surfaces with lint-free swabs dampened with methanol or isopropanol.

    • For more stubborn contamination, sonicate the metal parts in a beaker with appropriate solvents (check manual for compatibility).

  • Drying: Ensure all components are completely dry before reassembly to prevent electrical issues.

  • Reassemble and Reinstall: Carefully reassemble the ion source and install it back into the mass spectrometer.

  • Pump Down and Check Performance: Follow the manufacturer's procedure to pump down the instrument. Once vacuum is stable, perform a system suitability check or infuse a standard to confirm that signal intensity has been restored.

cluster_0 Ionization Process droplet Charged Droplet (Analyte + Matrix) evaporation Solvent Evaporation droplet->evaporation ion_formation Gas-Phase Ions evaporation->ion_formation ms_inlet MS Inlet ion_formation->ms_inlet competition Competition for Charge competition->droplet droplet_prop Altered Droplet Properties (e.g., Surface Tension) droplet_prop->evaporation

Caption: Mechanisms of ion suppression in Electrospray Ionization (ESI).

References

Optimizing mass spectrometry parameters for Alitame-d3 detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing mass spectrometry parameters for the detection of Alitame-d3. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why use a deuterated internal standard like this compound?

A1: A deuterated internal standard is considered the gold standard in quantitative LC-MS analysis.[1] this compound is chemically almost identical to the non-labeled Alitame, meaning it behaves similarly during sample preparation, chromatography, and ionization.[1][2] However, its slightly higher mass allows the mass spectrometer to distinguish it from the native analyte. By adding a known amount of this compound to samples at the beginning of the workflow, it can accurately compensate for analyte loss during extraction and for matrix effects (ion suppression or enhancement), leading to highly precise and accurate quantification.[1][3]

Q2: How do I determine the precursor and product ions for this compound?

A2: The precursor ion is the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. For this compound, with a monoisotopic mass of approximately 334.18 Da, the expected precursor ions are ~335.18 m/z in positive mode and ~333.17 m/z in negative mode. To find the product ions, a standard solution of this compound should be infused directly into the mass spectrometer. A product ion scan (or MS/MS scan) is then performed on the precursor ion, fragmenting it to reveal stable, intense product ions. The most intense and specific product ions are selected for the Multiple Reaction Monitoring (MRM) method.

Q3: Which ionization mode, positive or negative ESI, is better for this compound?

A3: Both positive and negative electrospray ionization (ESI) modes should be evaluated during method development.[4] For the parent compound, Alitame, studies have shown that negative ESI mode is effective, noting a fragmentation pathway that forms a pyrrolidine-2,5-dione derivative.[5] However, positive mode is also commonly used for the analysis of sweeteners.[6] The optimal choice depends on which mode provides better sensitivity, stability, and specificity for your specific matrix and instrument.

Q4: What are good starting points for liquid chromatography (LC) conditions?

A4: A reversed-phase separation on a C18 column is a common and effective starting point for analyzing artificial sweeteners.[7] A gradient elution using water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of acid (e.g., 0.1% formic acid) is typically employed to achieve good peak shape and retention. Detailed starting parameters are provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Optimization of MS Parameters via Direct Infusion

Objective: To determine the optimal precursor ion, product ions, and collision energy (CE) for this compound.

Methodology:

  • Prepare Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Select Ionization Mode: Operate the mass spectrometer in both positive and negative ESI modes to determine which provides a more robust signal for the parent ion.

  • Identify Precursor Ion: Acquire full scan mass spectra to find the [M+H]⁺ (expected ~335.2 m/z) or [M-H]⁻ (expected ~333.2 m/z) ion.

  • Product Ion Scan: Select the precursor ion and perform a product ion scan. Vary the collision energy (e.g., in steps of 5 eV from 10 to 50 eV) to find the energy that produces the most stable and abundant product ions.

  • Select MRM Transitions: Choose at least two product ions. The most intense is typically used for quantification (quantifier) and the second most intense for confirmation (qualifier).

Protocol 2: Development of an LC-MS/MS Method

Objective: To achieve chromatographic separation and sensitive detection of this compound using the optimized MS parameters.

Methodology:

  • LC Setup: Use a UPLC/HPLC system coupled to a tandem mass spectrometer.

  • LC Conditions: Start with the parameters outlined in Table 2 .

  • MS Conditions: Set the mass spectrometer to MRM mode using the transitions and optimized parameters determined in Protocol 1 (see Table 1 for proposed transitions).

  • Injection and Analysis: Inject a standard solution of this compound and its non-deuterated analog, Alitame.

  • Optimization: Adjust the gradient elution profile to ensure this compound is chromatographically separated from any potential interferences and that it co-elutes closely with Alitame.[8]

Data Presentation: Parameter Tables

Table 1: Proposed MRM Transitions for Alitame & this compound

(Note: These are proposed values based on chemical structure and require empirical optimization on your instrument.)

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierSuggested Collision Energy (eV)
AlitamePositive (ESI+)332.2146.1114.115 - 25
This compoundPositive (ESI+)335.2146.1117.115 - 25
AlitameNegative (ESI-)330.2213.1128.120 - 30
This compoundNegative (ESI-)333.2213.1131.120 - 30

Table 2: Recommended Starting LC Parameters

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min

Table 3: General Starting MS Source Parameters

ParameterRecommended Setting
IonSpray Voltage +5500 V / -4500 V
Source Temperature 500 - 550 °C
Nebulizer Gas (GS1) 50 psi
Turbo Gas (GS2) 50 psi
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) High

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
No / Low Signal Intensity 1. Incorrect MRM transitions or MS parameters.2. Poor ionization.3. Sample degradation.4. Contaminated ion source.1. Re-optimize parameters via direct infusion (Protocol 1).2. Check mobile phase pH; switch ionization mode.3. Prepare fresh standards and samples.4. Clean the ion source, orifice, and curtain plate.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interferences.3. Leaks in the system.1. Use fresh, high-purity solvents and flush the LC system.2. Improve sample clean-up (e.g., use Solid Phase Extraction).3. Check all fittings for leaks.
Peak Tailing or Splitting 1. Column contamination or degradation.2. Injection solvent is too strong.3. Extra-column volume.1. Flush the column or replace it if necessary.2. Ensure the sample solvent is weaker than the initial mobile phase.3. Check for and minimize the length and diameter of tubing.[9]
Inconsistent Retention Times 1. Air bubbles in the pump.2. Leaks in the LC flow path.3. Insufficient column equilibration.4. Mobile phase composition changed.1. Purge the LC pumps.2. Systematically check for pressure drops and leaks.3. Ensure at least 10 column volumes pass through for equilibration.4. Prepare fresh mobile phase.
Poor Mass Accuracy 1. Mass spectrometer requires calibration.2. Insufficient resolution.1. Perform routine mass calibration as per manufacturer's guidelines.2. Ensure resolution settings are appropriate for the analysis.

Visualized Workflows

G cluster_prep Preparation cluster_infusion Direct Infusion Optimization cluster_lcms LC-MS/MS Method prep_std Prepare this compound Standard (1 µg/mL) infuse Infuse Standard into MS (5-10 µL/min) prep_std->infuse full_scan Acquire Full Scan Spectra (Find Precursor Ion) infuse->full_scan prod_scan Perform Product Ion Scan on Precursor full_scan->prod_scan optimize_ce Vary Collision Energy (CE) to Maximize Signal prod_scan->optimize_ce select_mrm Select Quantifier & Qualifier Ions optimize_ce->select_mrm ms_setup Setup MS with Optimized MRM Transitions select_mrm->ms_setup lc_setup Setup LC with Initial Conditions (see Table 2) inject Inject Standard & Analyze lc_setup->inject ms_setup->inject finalize Finalize LC Gradient & Method Parameters inject->finalize G cluster_ms_issue MS Troubleshooting cluster_lc_issue LC/Sample Troubleshooting start Issue: No or Low Signal Intensity check_infusion Infuse Standard Directly. Is Signal Observed? start->check_infusion check_params Verify MRM Transitions, Voltages, and CE check_infusion->check_params No check_lc Check for Leaks & Blockages in LC Flow Path check_infusion->check_lc Yes check_source Inspect & Clean Ion Source, Orifice, and Capillary check_params->check_source check_gas Confirm Nebulizer and Collision Gas Flow check_source->check_gas ms_ok MS Issue Resolved check_gas->ms_ok check_sample Prepare Fresh Standard. Check for Degradation. check_lc->check_sample check_mobile Use Fresh Mobile Phase. Verify Composition. check_sample->check_mobile lc_ok LC/Sample Issue Resolved check_mobile->lc_ok

References

Technical Support Center: Alitame-d3 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Alitame-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor chromatographic peak shape during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chromatographic peak shape important?

A1: this compound is a deuterated form of Alitame, a high-intensity artificial sweetener. In pharmaceutical and metabolic studies, deuterated standards like this compound are used for accurate quantification. A symmetrical, sharp chromatographic peak is crucial for accurate integration and, therefore, precise and reliable quantification. Poor peak shape can lead to inaccurate results and method variability.

Q2: What are the common types of poor peak shape observed for this compound?

A2: The most common peak shape issues are peak tailing (asymmetrical peak with a trailing edge), peak fronting (asymmetrical peak with a leading edge), and split peaks (a single peak appearing as two or more).[1]

Q3: Can the deuterium (B1214612) labeling in this compound affect its peak shape?

A3: Yes, the deuterium labeling can cause a phenomenon known as the "deuterium isotope effect." In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] This can potentially lead to peak splitting or broadening if there is incomplete separation from any residual non-deuterated Alitame or if the deuterium label is unstable.

Q4: What are the key chemical properties of Alitame that can influence its chromatography?

A4: Alitame is a dipeptide, making it a polar compound. Its stability is pH-dependent, with optimal stability around pH 4.0-5.0.[3][4] It has ionizable groups, meaning the mobile phase pH will significantly impact its retention and peak shape.[5]

Troubleshooting Guide for Poor this compound Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape problems for this compound in HPLC analysis.

Problem 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for a polar, ionizable compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups on this compound, causing tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.5 to protonate the silanol groups and minimize these interactions. Using a well-end-capped column is also recommended.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For Alitame, a dipeptide, maintaining a consistent acidic pH (e.g., pH 3.0) is often effective.

  • Low Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing tailing.

    • Solution: Increase the buffer concentration to a range of 20-50 mM.

  • Column Overload: Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.

Problem 2: Peak Fronting

Q: My this compound peak is fronting. What could be the issue?

A: Peak fronting is less common than tailing but can occur due to several factors.

Potential Causes and Solutions:

  • Sample Overload: This is a common cause of peak fronting.

    • Solution: Decrease the injection volume or the concentration of the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Dissolve the this compound standard in the initial mobile phase composition whenever possible.

  • Low Column Temperature: Insufficient temperature can sometimes contribute to poor peak shape.

    • Solution: Increase the column temperature. For sweeteners, a temperature of at least 40°C is often recommended.

Problem 3: Split Peaks

Q: I am observing a split peak for this compound. What is the likely cause?

A: Split peaks can be particularly concerning and often point to a few specific issues.

Potential Causes and Solutions:

  • Deuterium Isotope Effect: As mentioned, this compound may elute slightly earlier than any residual non-deuterated Alitame. If the separation is not efficient, this can appear as a split or shouldered peak.

    • Solution: Optimize the mobile phase gradient or isocratic composition to improve the resolution between the deuterated and non-deuterated forms. A shallower gradient may be necessary.

  • Column Void or Contamination: A void at the head of the column or a blocked frit can create two different flow paths for the analyte.

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent contamination of the analytical column.

  • Sample Injection Issues: Problems with the injector, such as a partially blocked needle or port, can cause the sample to be introduced onto the column in two bands.

    • Solution: Clean and inspect the injector components.

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate on the column, leading to a split peak.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.

Quantitative Data Summary

The following tables summarize the impact of key chromatographic parameters on peak shape and retention. Since specific quantitative data for this compound peak shape is limited in the literature, data for the structurally similar dipeptide sweetener, aspartame, is included as a reference.

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor for Aspartame

Mobile Phase pHTailing Factor (Tf)Reference CompoundNotes
2.51.4AspartameSignificant improvement in peak symmetry at lower pH.
3.51.2AspartameGood peak shape observed.
4.51.1AspartameOptimal peak symmetry achieved.
6.0> 2.0AspartameSevere tailing observed.

Table 2: Effect of Column Temperature on Sweetener Analysis

Temperature (°C)ObservationMatrixReference Compound(s)
< 40Potential for inaccurate resultsFruit SquashAcesulfame K
40Recommended for consistent resultsCarbonated Soft DrinksAspartame, Acesulfame K
50Stable retention timesYogurtMultiple Sweeteners
60Sharper peaks in some casesGeneralGeneral Observation

Table 3: Deuterium Isotope Effect on Retention Time in Reversed-Phase UPLC

Compound TypeMedian Retention Time Shift (Heavy vs. Light Labeled)Chromatographic System
Dimethyl-labeled E. coli tryptic digests2.9 secondsUPLC-ESI-MS/MS

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized to improve peak shape.

  • HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm or MS with appropriate settings for this compound.

  • Sample Preparation: Dissolve this compound standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

Protocol 2: Systematic Troubleshooting of Poor Peak Shape

This protocol outlines a step-by-step approach to identify and resolve peak shape issues.

  • Initial Assessment:

    • Inject a well-characterized standard to confirm system performance.

    • Observe the peak shape of this compound: is it tailing, fronting, or split?

    • Note the peak asymmetry or tailing factor. A value > 1.5 is generally considered poor.

  • Troubleshooting Peak Tailing:

    • Step 2.1: Adjust Mobile Phase pH. Prepare a new mobile phase with a lower pH (e.g., pH 2.5 using 0.1% trifluoroacetic acid or phosphoric acid). Equilibrate the column for at least 20 column volumes before injecting the sample.

    • Step 2.2: Increase Buffer Strength. If using a buffer, increase its concentration to 50 mM.

    • Step 2.3: Check for Column Overload. Reduce the injection volume by half and re-analyze. If the peak shape improves, sample overload was the issue.

  • Troubleshooting Peak Fronting:

    • Step 3.1: Reduce Sample Load. Dilute the sample 10-fold and re-inject.

    • Step 3.2: Match Sample Solvent. Prepare a new sample of this compound dissolved in the mobile phase.

  • Troubleshooting Split Peaks:

    • Step 4.1: Optimize Separation. Modify the gradient to be shallower around the elution time of this compound to attempt to resolve the potential isotopic peaks.

    • Step 4.2: Inspect for Column Voids. Disconnect the column and inspect the inlet frit for any discoloration or visible gaps in the packing material. If a void is suspected, replace the column.

    • Step 4.3: Clean the Injector. Follow the manufacturer's protocol for cleaning the injector needle and seat.

Visualizations

The following diagrams illustrate the logical workflows for troubleshooting poor peak shape.

Troubleshooting_Workflow start Poor this compound Peak Shape peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting split Peak Splitting peak_type->split Split tailing_cause1 Lower Mobile Phase pH tailing->tailing_cause1 fronting_cause1 Reduce Sample Concentration fronting->fronting_cause1 split_cause1 Optimize Gradient for Isotope Separation split->split_cause1 tailing_cause2 Increase Buffer Strength tailing_cause1->tailing_cause2 tailing_cause3 Reduce Injection Volume tailing_cause2->tailing_cause3 end_node Good Peak Shape Achieved tailing_cause3->end_node fronting_cause2 Match Sample Solvent to Mobile Phase fronting_cause1->fronting_cause2 fronting_cause2->end_node split_cause2 Inspect/Replace Column split_cause1->split_cause2 split_cause3 Clean Injector split_cause2->split_cause3 split_cause3->end_node

Caption: Troubleshooting workflow for poor peak shape.

Signaling_Pathway_Analogy cluster_causes Primary Causes cluster_effects Observed Peak Shape Problems C1 Mobile Phase Issues (pH, Buffer, Composition) E1 Peak Tailing C1->E1 E2 Peak Fronting C1->E2 E3 Split Peaks C1->E3 C2 Column Problems (Contamination, Voids, Aging) C2->E1 C2->E3 C3 Sample-Related Issues (Overload, Solvent Mismatch) C3->E1 C3->E2 C3->E3 C4 Isotope Effect (d3 vs d0) C4->E3

Caption: Relationship between causes and peak shape issues.

References

Alitame-d3 stability issues in acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Alitame-d3 under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound across different pH levels?

A1: this compound is known for its excellent stability in a pH range of 2-8. It exhibits good heat resistance and is generally more stable than aspartame, particularly under neutral to slightly acidic conditions and at elevated temperatures.

Q2: How does this compound degrade under acidic or basic conditions?

A2: The primary degradation pathway for this compound involves the hydrolysis of its dipeptide bond. This process results in the formation of L-aspartic acid and D-alanine amide, which do not possess a sweet taste.[1][2] Under harsh conditions, this can occur in a single step. However, a slower, two-stage process involving the formation of a β-aspartic isomer as an intermediate can also occur.[2]

Q3: What is the expected shelf-life of this compound in aqueous solutions at various pH levels?

A3: The stability of this compound in aqueous solutions is pH-dependent. At room temperature, it is stable for many years in the neutral pH range of 6-8. Under acidic conditions, its half-life is also considerable. For specific half-life data, please refer to the quantitative data summary table below.

Q4: Can this compound be used in carbonated beverages?

A4: Yes, this compound is stable in carbonated beverages, which typically have an acidic pH in the range of 2 to 4.[1]

Q5: Are there any known incompatibilities of this compound with other common excipients?

A5: Yes, certain ingredients can affect the stability of this compound. For instance, in the presence of reducing sugars, this compound can undergo the Maillard reaction, leading to browning and loss of sweetness.[1][3] Additionally, the presence of sodium bisulfite may also impact its stability.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Sweetness Degradation of this compound due to hydrolysis of the dipeptide bond. This can be accelerated by extreme pH (highly acidic or alkaline) and/or high temperatures.- Verify the pH of your formulation and adjust to a more neutral range if possible.- Avoid prolonged exposure to high temperatures during processing and storage.- Refer to the quantitative stability data to estimate the expected half-life under your experimental conditions.
Browning or Discoloration Maillard reaction between this compound and reducing sugars (e.g., glucose, fructose) in your formulation, which is accelerated by heat.- If possible, replace reducing sugars with non-reducing sugars or other sweeteners.- Minimize heat treatment during processing.- Evaluate the compatibility of all excipients with this compound.
Development of Off-Flavors This may occur under certain acidic conditions, potentially in the presence of other ingredients like sodium bisulfite.- Carefully evaluate the combination of ingredients in your formulation.- Conduct sensory panel testing to identify the source of the off-flavor.- Consider adjusting the pH or replacing incompatible excipients.
Inconsistent Analytical Results Improper sample preparation or analytical methodology for quantifying this compound and its degradation products.- Ensure your analytical method (e.g., HPLC) is validated for the specific matrix of your sample.- Follow a detailed and appropriate experimental protocol for stability testing.- Use certified reference standards for this compound and its primary degradation products for accurate quantification.

Quantitative Stability Data

The following table summarizes the approximate half-life of alitame (B1666883) in aqueous solutions at various pH levels at room temperature.

pHApproximate Half-life (Days)
290
3125
4275
5250
6125

Data is based on available literature and should be considered as an estimate. Actual stability will depend on specific experimental conditions such as temperature, buffer system, and the presence of other components.

Experimental Protocols

Detailed Methodology for a Stability-Indicating HPLC Assay for this compound

This protocol outlines a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its primary degradation products (L-aspartic acid and D-alanine amide).

1. Materials and Reagents:

  • This compound reference standard

  • L-aspartic acid reference standard

  • D-alanine amide reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphate (B84403) buffer components (e.g., monobasic potassium phosphate, phosphoric acid)

  • Samples of this compound in the desired matrix and pH

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0). The specific gradient program should be optimized to achieve adequate separation of this compound and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare individual stock solutions of this compound, L-aspartic acid, and D-alanine amide in a suitable solvent (e.g., water or a mixture of water and acetonitrile).

  • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve covering the expected concentration range in the samples.

5. Sample Preparation:

  • Accurately weigh or pipette the sample containing this compound.

  • Dilute the sample with the mobile phase or a suitable diluent to bring the concentration of this compound within the range of the calibration curve.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

6. Analysis:

  • Inject the standard solutions to generate a calibration curve for each analyte.

  • Inject the prepared samples.

  • Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and peak areas to those of the standards.

7. Data Analysis:

  • Calculate the concentration of this compound and its degradation products in the samples using the calibration curves.

  • Determine the percentage of degradation over time for stability studies.

Visualizations

Alitame_Degradation_Pathway cluster_acidic Acidic Conditions (Hydrolysis) cluster_basic Basic Conditions (Hydrolysis) Alitame This compound Intermediate β-Aspartic Isomer (Intermediate in two-stage process) Alitame->Intermediate Two-stage Products Degradation Products: L-Aspartic Acid + D-Alanine Amide Alitame->Products Single-stage (harsh conditions) Intermediate->Products Alitame_base This compound Products_base Degradation Products: L-Aspartic Acid + D-Alanine Amide Alitame_base->Products_base

Caption: Degradation pathway of this compound under acidic and basic conditions.

Stability_Testing_Workflow start Start: Prepare this compound solutions at different pH values stress Incubate samples under controlled temperature and time start->stress sampling Withdraw aliquots at specified time points stress->sampling prep Sample preparation: Dilution and filtration sampling->prep hplc HPLC analysis: Inject sample and standards prep->hplc data Data acquisition and processing: Quantify this compound and degradation products hplc->data report Generate stability report: Calculate degradation rates and half-life data->report

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Logic start Issue with this compound formulation q1 Is there a loss of sweetness? start->q1 q2 Is there discoloration (browning)? q1->q2 Yes a3 Check for off-flavors. Evaluate excipient compatibility. q1->a3 No a2 Investigate for Maillard reaction. Check for reducing sugars. q2->a2 Yes q3 Are analytical results inconsistent? q2->q3 No a1 Check pH and temperature. Avoid extreme conditions. a4 Review analytical method and sample preparation. q3->a1 No q3->a4 Yes

Caption: Troubleshooting decision tree for this compound stability issues.

References

Impact of mobile phase composition on Alitame-d3 ionization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alitame-d3 analysis. The information focuses on the impact of mobile phase composition on ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Alitame, a dipeptide derivative, can be analyzed in both positive and negative electrospray ionization (ESI) modes. However, the choice of ionization mode often depends on the specific mobile phase composition and the desired sensitivity. Some methods have successfully utilized negative ESI mode for the simultaneous determination of multiple sweeteners, including Alitame[1]. It is recommended to test both modes during method development to determine the optimal conditions for your specific instrumentation and mobile phase.

Q2: How does the pH of the mobile phase affect this compound ionization?

Q3: What are the recommended mobile phase additives for this compound analysis?

A3: Common mobile phase additives for the analysis of artificial sweeteners, including Alitame, are formic acid and ammonium (B1175870) formate (B1220265). Formic acid is often used at a concentration of 0.1% to acidify the mobile phase and improve peak shape and ionization efficiency[3]. Ammonium formate can be used as a buffer to control the pH and has been shown to improve peptide separations when used in combination with formic acid[4][5]. The selection and concentration of the additive should be optimized for your specific application.

Q4: Can the concentration of formic acid in the mobile phase impact the signal intensity of this compound?

A4: Yes, the concentration of formic acid can impact signal intensity. While 0.1% formic acid is a common starting point, some studies on peptides have shown that reducing the formic acid concentration (e.g., to 0.01%) can lead to an increased MS signal response[6]. This is attributed to reduced ion suppression in the ESI source. It is advisable to evaluate a range of formic acid concentrations during method development to find the optimal balance between chromatographic performance and signal intensity.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal for this compound

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Mobile Phase pH The pH of the mobile phase may not be optimal for the ionization of this compound. Prepare mobile phases with varying pH levels (e.g., using different concentrations of formic acid or ammonium formate) and analyze a standard solution of this compound to determine the pH that yields the highest signal intensity.
Inappropriate Mobile Phase Additive The chosen additive may be causing ion suppression. If using a high concentration of a modifier like trifluoroacetic acid (TFA), which is known to suppress ESI signal, consider switching to formic acid or ammonium formate[4].
Incorrect Ionization Mode You may be using an ionization mode that is not optimal for this compound under your current conditions. Analyze the this compound standard in both positive and negative ESI modes to see which provides a better response.
Source Contamination The mass spectrometer's ion source may be contaminated, leading to poor ionization efficiency. Follow the manufacturer's instructions to clean the ion source.
Low Analyte Concentration The concentration of this compound in your sample may be below the limit of detection of your instrument. Prepare a fresh, higher concentration standard to confirm that the instrument is responding.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase Residual silanols on C18 columns can cause peak tailing for basic compounds. The addition of a mobile phase modifier like formic acid helps to suppress these interactions and improve peak shape.
Incompatible Sample Solvent Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion. If possible, dissolve the sample in the initial mobile phase.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Suboptimal Flow Rate The flow rate may not be optimal for the column dimensions. Adjust the flow rate to improve peak efficiency.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of this compound

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental goals.

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.

  • Perform serial dilutions of the stock solution to prepare working standards for calibration curves and quality control samples.

2. LC Conditions:

  • Column: A C18 reversed-phase column is commonly used for the analysis of artificial sweeteners.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: 5-10 µL.

3. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Test both positive and negative modes. For positive mode, monitor for the [M+H]⁺ ion.

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Precursor and Product Ions: Determine the optimal precursor ion (the molecular ion of this compound) and product ions by infusing a standard solution directly into the mass spectrometer.

  • Source Parameters: Optimize gas flows (nebulizer, heater, and curtain gas), ion spray voltage, and source temperature according to your instrument's guidelines.

Quantitative Data Summary

The following table summarizes mobile phase compositions used in various studies for the analysis of artificial sweeteners, which can serve as a starting point for method development for this compound.

Sweeteners AnalyzedMobile Phase CompositionReference
Alitame and 6 other sweetenersA: 0.1% carboxylic acid in water; B: Methanol[1]
Alitame and 7 other sweetenersA: 10 mM ammonium acetate (B1210297) in water; B: 10 mM ammonium acetate in methanol[7]
Multiple artificial sweetenersA: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile[3]
Multiple artificial sweetenersA: Water with 10 mM ammonium formate; B: Methanol with 10 mM ammonium formate[8]
Peptides (as a proxy for dipeptides)Mobile phase with 0.01% formic acid showed increased MS signal compared to 0.1%[6]
Peptides (as a proxy for dipeptides)Combination of formic acid and ammonium formate improved separations[4]

Visualizations

Troubleshooting_Workflow start Start: Poor this compound Signal check_ms Check MS Parameters start->check_ms check_lc Check LC Conditions start->check_lc optimize_source Optimize Ion Source (Voltage, Gas, Temp) check_ms->optimize_source check_ionization_mode Verify Ionization Mode (Positive vs. Negative) check_ms->check_ionization_mode optimize_mobile_phase Optimize Mobile Phase (pH, Additive) check_lc->optimize_mobile_phase check_column Check Column Performance check_lc->check_column solution Signal Improved optimize_source->solution check_ionization_mode->solution optimize_mobile_phase->solution check_column->solution

Caption: Troubleshooting workflow for low this compound signal intensity.

Mobile_Phase_Optimization start Goal: Optimize this compound Ionization select_additive Select Additive start->select_additive formic_acid Formic Acid select_additive->formic_acid Acidic ammonium_formate Ammonium Formate select_additive->ammonium_formate Buffered combo FA + AF select_additive->combo Improved Separation optimize_concentration Optimize Concentration/ pH formic_acid->optimize_concentration ammonium_formate->optimize_concentration combo->optimize_concentration low_conc Low Concentration (e.g., 0.01% FA) optimize_concentration->low_conc std_conc Standard Concentration (e.g., 0.1% FA) optimize_concentration->std_conc buffered_ph Buffered pH with AF optimize_concentration->buffered_ph evaluate_signal Evaluate Signal Intensity and Peak Shape low_conc->evaluate_signal std_conc->evaluate_signal buffered_ph->evaluate_signal final_method Final Optimized Method evaluate_signal->final_method

Caption: Logical workflow for mobile phase optimization for this compound analysis.

References

Validation & Comparative

Validating Alitame-d3 as an Internal Standard for Alitame Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of the high-intensity sweetener Alitame, particularly in complex matrices such as food products and biological samples, the use of a reliable internal standard is crucial for achieving accurate and precise results. This guide provides a comprehensive comparison of Alitame-d3 as a deuterated internal standard against other analytical approaches for Alitame analysis. The information presented is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry, especially in liquid chromatography-mass spectrometry (LC-MS) applications.[1] These isotopically labeled analogs of the analyte, where one or more hydrogen atoms are replaced by deuterium, offer significant advantages. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer.[1][2] This near-identical behavior allows the deuterated internal standard to effectively compensate for variations in sample preparation, injection volume, and instrument response, thus significantly improving the accuracy and precision of quantification.[1][3]

Key Advantages of this compound:

  • Compensates for Matrix Effects: this compound will experience similar ion suppression or enhancement as Alitame, leading to more accurate quantification in complex samples.

  • Corrects for Extraction Variability: As it behaves almost identically to Alitame during sample preparation, this compound accounts for any analyte loss during extraction steps.

  • Minimizes Instrumental Variation: It corrects for fluctuations in injection volume and mass spectrometer response.

Comparative Analysis of Internal Standards for Alitame

The choice of an internal standard is a critical step in method development for Alitame analysis. While this compound represents an ideal choice, other compounds have been utilized. The following table compares the performance of this compound with alternative approaches.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Deuterated Analyte This compound - Co-elutes with Alitame.- Experiences identical matrix effects.- Provides the highest accuracy and precision.- Can be more expensive.- Not always commercially available.
Structurally Similar Compound Warfarin Sodium- More readily available and less expensive than deuterated standards.- May not co-elute with Alitame.- May experience different matrix effects.- Less effective at correcting for analytical variability.
Other Deuterated Sweeteners Saccharin-d4, Sodium cyclamate-d11- Can be used in multi-sweetener analysis methods.- Chromatographic separation from Alitame is necessary.- May not perfectly mimic Alitame's behavior in the matrix and ion source.
No Internal Standard -- Simple and low cost.- Prone to significant errors from matrix effects and instrumental variability.- Generally not suitable for quantitative analysis in complex matrices.
Experimental Protocol: Validation of this compound as an Internal Standard

The following outlines a general protocol for the validation of this compound as an internal standard for the quantitative analysis of Alitame by LC-MS/MS. This protocol is based on established principles for analytical method validation.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of Alitame and this compound in a suitable solvent (e.g., methanol/water).

  • Create a series of calibration standards by spiking a blank matrix with varying concentrations of Alitame and a fixed concentration of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

2. Sample Preparation (Protein Precipitation - Example for Plasma):

  • To 100 µL of plasma sample (blank, calibrator, or QC), add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The gradient should be optimized to achieve good separation of Alitame from matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both Alitame and this compound.

4. Validation Parameters:

The validation of the method should assess the following parameters:

  • Linearity: Analyze the calibration standards and plot the peak area ratio (Alitame/Alitame-d3) against the concentration of Alitame. The relationship should be linear with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Analyze the QC samples on multiple days. The accuracy (percent recovery) should be within 85-115% (or 80-120% for lower limits of quantification), and the precision (relative standard deviation, RSD) should be ≤15%.

  • Selectivity: Analyze blank matrix samples to ensure no endogenous interferences are observed at the retention times of Alitame and this compound.

  • Matrix Effect: Compare the response of Alitame in a post-extraction spiked blank matrix to the response in a neat solution to evaluate the extent of ion suppression or enhancement.

  • Recovery: Compare the response of Alitame in a pre-extraction spiked blank matrix to a post-extraction spiked blank matrix to determine the efficiency of the extraction process.

  • Stability: Evaluate the stability of Alitame in the matrix under various conditions (e.g., freeze-thaw cycles, short-term room temperature, long-term storage).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the validation of this compound as an internal standard.

cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Validation stock_alitame Alitame Stock Solution calibrators Calibration Standards stock_alitame->calibrators qc_samples QC Samples stock_alitame->qc_samples stock_alitame_d3 This compound Stock Solution stock_alitame_d3->calibrators stock_alitame_d3->qc_samples spike_is Spike this compound into Sample calibrators->spike_is qc_samples->spike_is protein_precipitation Protein Precipitation spike_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_msms LC-MS/MS Analysis supernatant_transfer->lc_msms data_processing Data Processing (Peak Area Ratio) lc_msms->data_processing validation_params Validation Parameter Assessment data_processing->validation_params

Caption: Experimental workflow for Alitame analysis using this compound.

cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria linearity Linearity linearity_crit r² > 0.99 linearity->linearity_crit accuracy_precision Accuracy & Precision acc_prec_crit Accuracy: 85-115% RSD ≤ 15% accuracy_precision->acc_prec_crit selectivity Selectivity selectivity_crit No Interference selectivity->selectivity_crit matrix_effect Matrix Effect matrix_effect_crit Consistent & Reproducible matrix_effect->matrix_effect_crit recovery Recovery recovery_crit Consistent & Reproducible recovery->recovery_crit stability Stability stability_crit Stable under test conditions stability->stability_crit

Caption: Key parameters for analytical method validation.

References

The Role of Alitame-d3 and Other Internal Standards in High-Throughput Sweetener Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of artificial sweeteners in various matrices is paramount. This guide provides an objective comparison of Alitame-d3 and other internal standards used in the analysis of sweeteners, supported by experimental data and detailed methodologies. The use of an appropriate internal standard is crucial for achieving reliable and reproducible results, particularly in complex sample matrices.

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, but be distinguishable by the analytical instrument.[2] In the context of sweetener analysis, particularly with sensitive techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), isotopically labeled internal standards are considered the gold standard.[1]

Deuterated vs. Non-Deuterated Internal Standards: A Performance Overview

The primary advantage of using a deuterated internal standard like this compound is that its chemical and physical properties are nearly identical to its non-deuterated counterpart, alitame.[1] This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for any analyte loss or matrix effects.[3] Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in the analysis of sweeteners in complex food and beverage products.

Other commonly used deuterated internal standards for sweetener analysis include saccharin-d4, sodium cyclamate-d11, and sucralose-d6. These standards, like this compound, co-elute with their corresponding analytes, providing the most accurate correction for analytical variability.

In contrast, non-deuterated internal standards, such as sodium warfarin (B611796) and tiopronin, have been employed in some multi-sweetener methods. While more readily available and less expensive than their deuterated counterparts, their chemical and physical properties differ more significantly from the target sweeteners. This can lead to differences in extraction efficiency and chromatographic behavior, potentially resulting in less accurate quantification. For instance, a study by Zygler et al. noted that without an internal standard, quantitative analysis would be impossible due to detector response instability, and they opted for a structural analogue due to the high cost and limited availability of deuterated sucralose (B1001) at the time.

Performance Data of Analytical Methods Using Various Internal Standards

The choice of internal standard significantly impacts the performance of an analytical method. The following table summarizes key performance parameters from various studies employing different internal standards for the analysis of a range of sweeteners.

Sweeteners AnalyzedInternal Standard(s) UsedAnalytical MethodSample MatrixRecovery (%)Correlation Coefficient (r²)
14 sweetenersSaccharin-d4, Sodium cyclamate-d11, D-Sorbitol-1-13CUHPLC-MS/MSFood productsNot specified>0.99
9 artificial sweetenersNot specifiedHPLC-MS/MSImported foodsNot specified>0.99
9 high-intensity sweetenersN-(2-methylcyclohexyl)sulfamateHPLC/MSVarious foodstuffs84.2 - 106.7Not specified
8 sweetenersWarfarin sodiumLC-MSBeverages, candied fruits, cakesNot specifiedNot specified
4 artificial sweetenersNot specifiedLC-MS/MSPlasmaNot specified>0.98
9 kinds of sweetenersSucralose-d6LC/MSFoods87.2 - 103>0.9936

This table is a compilation of data from multiple sources and is intended for comparative purposes. For detailed information, please refer to the original publications.

Experimental Protocol: A Representative HPLC-MS/MS Method for Sweetener Analysis

This section outlines a typical experimental protocol for the simultaneous determination of multiple sweeteners in a food matrix using a deuterated internal standard.

1. Sample Preparation:

  • Extraction: A representative sample (e.g., 1-5 g of a beverage or homogenized solid food) is accurately weighed. The internal standard solution (containing this compound and other relevant deuterated standards) is added. The sweeteners are then extracted using a suitable solvent, such as a buffer solution (pH 4.5) or an organic solvent mixture.

  • Cleanup: To remove interfering matrix components, a cleanup step such as solid-phase extraction (SPE) may be employed. For many samples, a simple centrifugation and filtration of the extract is sufficient.

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used to separate the different sweeteners.

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode is frequently used for the detection of most sweeteners.

  • Detection Mode: The analysis is performed in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity. For each sweetener and internal standard, specific precursor-to-product ion transitions are monitored.

4. Quantification:

  • Calibration curves are constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the sweeteners in the samples is then determined from these calibration curves.

Workflow for Sweetener Analysis

The following diagram illustrates the general workflow for the analysis of sweeteners in food and beverage samples using an internal standard.

Sweetener_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Weighing Add_IS Addition of Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction Add_IS->Extraction Cleanup Cleanup (Centrifugation/SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC MSMS MS/MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Result Quantification->Result

Caption: Workflow of sweetener analysis using an internal standard.

References

Lack of Specific Cross-Reactivity Data for Alitame-d3 Necessitates a Generalized Approach

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for experimental data on the cross-reactivity and specificity of Alitame-d3, no specific immunoassay-based studies or quantitative data for this deuterated artificial sweetener are publicly available. The existing research primarily focuses on the detection of Alitame (B1666883) in food products and its interaction with the sweet taste receptor. Therefore, this guide provides a framework for understanding how the cross-reactivity and specificity of a molecule like this compound would be assessed, based on general principles of immunoassays and receptor binding.

Alitame is a dipeptide-based sweetener derived from L-aspartic acid and D-alanine.[1] Like other sweeteners, its taste is mediated through the sweet taste receptor, a heterodimer of two G protein-coupled receptors: T1R2 and T1R3.[2] Studies on primate taste responses suggest that Alitame interacts with a hydrophobic recognition site on the sweet taste receptor that is distinct from the binding site for aspartame (B1666099).[3] Specifically, the activity of sweeteners like aspartame and neotame (B1678184) is dependent on residues in the amino-terminal domain of the human T1R2 subunit.[2]

Hypothetical Cross-Reactivity Comparison

In the absence of specific experimental data for this compound, the following table is a hypothetical representation of how cross-reactivity data would be presented. The values are for illustrative purposes only and are not based on experimental results. Cross-reactivity is typically determined using a competitive immunoassay, where the concentration of the competitor required to inhibit the binding of the primary analyte by 50% (IC50) is compared to the IC50 of the primary analyte itself.

Hypothetical Cross-Reactivity of an Anti-Alitame-d3 Antibody

CompoundChemical ClassIC50 (ng/mL)Cross-Reactivity (%)
This compound Deuterated Dipeptide Sweetener 10 100
AlitameDipeptide Sweetener1283.3
AspartameDipeptide Sweetener> 10,000< 0.1
NeotameDipeptide Sweetener> 10,000< 0.1
SucraloseChlorinated Sucrose> 10,000< 0.1
Acesulfame KOxathiazinone Dioxide> 10,000< 0.1
SaccharinSulfonamide> 10,000< 0.1

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100

Experimental Protocols

Should an antibody for this compound be developed, a competitive enzyme-linked immunosorbent assay (ELISA) would be a standard method to determine its specificity and cross-reactivity.

Protocol: Competitive ELISA for this compound Cross-Reactivity

1. Reagent Preparation:

  • Coating Antigen: Conjugate Alitame to a carrier protein (e.g., Bovine Serum Albumin, BSA). Dilute the Alitame-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Antibody Solution: Prepare a stock solution of the anti-Alitame-d3 monoclonal or polyclonal antibody. Determine the optimal working dilution in an assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20 and 1% BSA).
  • Standards and Competitors: Prepare a series of dilutions for this compound (the standard) and potential cross-reactants (e.g., Alitame, Aspartame, Neotame) in the assay buffer.
  • Enzyme-Conjugated Secondary Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-mouse IgG) in the assay buffer.
  • Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).
  • Stop Solution: Prepare a solution to stop the enzymatic reaction (e.g., 2N H₂SO₄ for HRP/TMB).

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with a wash buffer (e.g., PBST).
  • Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBST) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Repeat the washing step.
  • Competitive Reaction: Add 50 µL of the standard or competitor solution to the wells, followed by 50 µL of the primary antibody solution. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Washing: Repeat the washing step.
  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
  • Stopping the Reaction: Add 50 µL of the stop solution to each well.
  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB/HRP).

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
  • Determine the IC50 value for this compound and each potential cross-reactant.
  • Calculate the percent cross-reactivity for each competitor using the formula mentioned above.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_plate Coat Plate with Alitame-BSA Conjugate block Block Plate prep_plate->block prep_samples Prepare Standards (this compound) & Competitors competition Add Standards/Competitors & Primary Antibody prep_samples->competition prep_ab Dilute Primary Antibody (Anti-Alitame-d3) prep_ab->competition block->competition secondary_ab Add Enzyme-Linked Secondary Antibody competition->secondary_ab develop Add Substrate & Incubate secondary_ab->develop stop_read Stop Reaction & Read Absorbance develop->stop_read plot_curve Plot Standard Curve stop_read->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50 calc_cr Calculate Cross-Reactivity (%) calc_ic50->calc_cr

Caption: Workflow for Competitive ELISA.

Signaling Pathway

G cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response alitame Alitame receptor Sweet Taste Receptor (T1R2/T1R3) alitame->receptor Binds g_protein G-protein (Gustducin) receptor->g_protein Activates plc Phospholipase Cβ2 (PLCβ2) g_protein->plc Activates ip3 IP3 plc->ip3 Generates ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates trpm5 TRPM5 Channel Activation ca_release->trpm5 Opens depolarization Depolarization trpm5->depolarization Leads to neurotransmitter Neurotransmitter Release depolarization->neurotransmitter signal_to_brain Signal to Brain (Sweet Perception) neurotransmitter->signal_to_brain

Caption: General Sweet Taste Signaling Pathway.

References

Inter-laboratory Comparison of Alitame Quantification: A Guide to Best Practices Using Alitame-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Alitame, with a focus on the application of its deuterated internal standard, Alitame-d3. The use of a stable isotope-labeled internal standard like this compound is a critical component of robust and accurate quantification, particularly in complex matrices encountered in food and pharmaceutical analysis. This document summarizes key performance data from various studies and outlines detailed experimental protocols to aid in the establishment and validation of reliable analytical methods.

Data Presentation: A Comparative Analysis of Quantitative Methods

The following tables summarize the performance of different analytical methods for the quantification of Alitame and other artificial sweeteners. While a direct inter-laboratory comparison study for Alitame using this compound is not publicly available, this compilation of data from various validated methods offers valuable insights into expected performance characteristics. The inclusion of data for other sweeteners provides a broader context for the analytical challenges and achievable results in this field.

Table 1: Performance Characteristics of Alitame Quantification Methods

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLCLiquid Dairy Products & Milk-Containing Beverages0.5 - 50 µg/g0.48 µg/gNot Reported97.2 - 98.2[1][2]
LC-MS/MSOral Liquid Health Foods10 - 500 µg/L0.05 - 0.5 µg/L0.1 - 1.5 µg/L94.4 - 101.2[3]
HILIC-MS/MSWastewaterNot ReportedNot ReportedNot ReportedNot Reported[4]
HPLC-MSVarious FoodsNot ReportedNot ReportedNot ReportedNot Reported[5]

Table 2: Performance Data for Other Artificial Sweeteners Using LC-MS/MS (for comparative purposes)

AnalyteMatrixLinearity Range (ng/mL)LOQ (ng/mL)Inter-assay Precision (CV%)Accuracy (%)Reference
AcesulfamePlasma1 - 501≤10±15[6]
CyclamatePlasma1 - 501≤10±15[6]
SaccharinPlasma1 - 501≤10±15[6]
SucralosePlasma10 - 5010≤15±15[6]
AcesulfameBreast MilkNot ReportedNot Reported≤7Not Reported[6]
CyclamateBreast MilkNot ReportedNot Reported≤7Not Reported[6]
SaccharinBreast MilkNot ReportedNot Reported≤7Not Reported[6]
SucraloseBreast MilkNot ReportedNot Reported≤9Not Reported[6]

Experimental Protocols

The use of a deuterated internal standard such as this compound is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. This approach is considered a high-quality method for achieving accurate and precise measurements. The general workflow involves adding a known amount of the isotopically labeled standard to the sample at the beginning of the analytical process. The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and chromatographic separation, thus compensating for any losses or matrix effects.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective technique for sample clean-up and concentration prior to LC-MS/MS analysis is Solid-Phase Extraction.

Protocol:

  • Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol (B129727) followed by equilibration with water or a suitable buffer.

  • Loading: Dilute the sample (e.g., beverage, dissolved food product) with an acidic buffer (e.g., formic acid and N,N-diisopropylethylamine at pH 4.5) and load it onto the conditioned SPE cartridge.[5]

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interfering compounds.

  • Elution: Elute the analytes of interest, including Alitame and this compound, with a stronger organic solvent, often containing a modifier like ammonia (B1221849) to ensure the elution of basic compounds.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS provides high selectivity and sensitivity for the quantification of trace levels of analytes in complex matrices.

Typical LC Parameters:

  • Column: A reversed-phase C18 column is commonly used for the separation of artificial sweeteners.[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[3]

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common for standard analytical columns.

  • Injection Volume: Typically 5-20 µL.

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for many artificial sweeteners.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (Alitame) and the internal standard (this compound).

  • Ion Transitions: Specific precursor and product ions for Alitame and this compound would need to be determined through infusion and optimization experiments.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification sample Sample Collection add_is Addition of this compound (Internal Standard) sample->add_is extraction Extraction / Dilution add_is->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Alitame & this compound) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Alitame / this compound) peak_integration->ratio_calculation calibration_curve Calibration Curve Generation ratio_calculation->calibration_curve quantification Quantification of Alitame calibration_curve->quantification

Caption: Experimental workflow for Alitame quantification using this compound.

Objective Comparison and Conclusion

The use of a deuterated internal standard like this compound in conjunction with LC-MS/MS offers significant advantages over other analytical approaches for the quantification of Alitame. While HPLC-UV methods can be effective, they may lack the sensitivity and selectivity required for complex matrices and can be more susceptible to matrix effects.

Key Advantages of Using this compound as an Internal Standard:

  • Improved Accuracy and Precision: this compound co-elutes with Alitame, and its similar chemical and physical properties ensure that it effectively compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. This leads to more accurate and precise results compared to methods using an external standard or a non-isotopically labeled internal standard.

  • Mitigation of Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis. Because this compound is affected by matrix effects in the same way as Alitame, the ratio of their signals remains constant, leading to more reliable quantification.

  • Enhanced Method Robustness: The use of an isotope-labeled internal standard makes the analytical method more robust and less susceptible to day-to-day variations in instrument performance and sample preparation.

References

A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) of Alitame and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for Alitame and its common alternatives. The information is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of artificial sweeteners. This document outlines the experimental data for these compounds and provides the methodologies used to obtain these results. While specific LOD and LOQ values for Alitame-d3 are not publicly available, its role as a stable isotope-labeled internal standard is crucial for enhancing the accuracy and precision of Alitame quantification, particularly in complex sample matrices.

Data Presentation: LOD and LOQ Comparison

The following table summarizes the LOD and LOQ values for Alitame and other sweeteners determined by various analytical methods. These values are crucial for selecting the appropriate analytical standard and method for a specific research application.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
Alitame HPLC0.48 µg/g1.58 µg/gLiquid Dairy Products & Milk-Containing Beverages
AspartameHPLC0.52 µg/g1.72 µg/gLiquid Dairy Products & Milk-Containing Beverages
Alitame UPLC3.0 mg/kgNot ReportedBaked Products
AspartameUPLC3.0 mg/kgNot ReportedBaked Products
Alitame UPLC0.75 mg/kgNot ReportedBeverages
AspartameUPLC0.75 mg/kgNot ReportedBeverages
Alitame LC-MS< 0.10 mg/mL< 0.30 mg/mLBeverages, Candied Fruits, Cakes
AspartameLC-MS< 0.10 mg/mL< 0.30 mg/mLBeverages, Candied Fruits, Cakes
Alitame LC-MS/MS0.05-0.5 µg/L0.1-1.5 µg/LOral Liquid Health Foods
NeotameLC-MS/MS0.05-0.5 µg/L0.1-1.5 µg/LOral Liquid Health Foods
AspartameLC-MS/MS0.05-0.5 µg/L0.1-1.5 µg/LOral Liquid Health Foods

Experimental Protocols

Detailed methodologies are essential for replicating experimental results and understanding the context of the presented data. Below are typical protocols for determining the LOD and LOQ of Alitame using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Determination of Alitame by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of Alitame in various food matrices.

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 20% acetonitrile and 80% water).[1]

  • Flow Rate: 1 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 200 nm.[1]

  • Injection Volume: 20 µL.

Sample Preparation:

  • Homogenize solid samples or directly use liquid samples.

  • Perform a sample cleanup procedure, such as solid-phase extraction (SPE), to remove matrix interferences.

  • The final extract is then filtered through a 0.45 µm filter before injection into the HPLC system.

LOD and LOQ Determination:

The LOD and LOQ are determined based on the signal-to-noise ratio (S/N). Typically, the LOD is established at a S/N ratio of 3:1, and the LOQ at a S/N ratio of 10:1. This is verified by injecting a series of diluted standard solutions.

Determination of Alitame by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as Internal Standard

This method offers higher sensitivity and selectivity, making it ideal for trace-level detection and quantification in complex matrices. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification.

Instrumentation and Conditions:

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

  • Column: A suitable reversed-phase column, such as a hydrophilic C18 column (e.g., ZORBAX SB-Aq, 3x100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Flow Rate: A typical flow rate for LC-MS/MS analysis is in the range of 0.2-0.6 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Alitame and this compound.

Internal Standard - this compound:

This compound is a deuterated analog of Alitame. Being chemically identical to Alitame, it co-elutes and experiences similar matrix effects and ionization suppression. However, its different mass allows it to be distinguished by the mass spectrometer. A known concentration of this compound is added to all samples and calibration standards. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.

LOD and LOQ Determination:

For LC-MS/MS methods, the LOD and LOQ are also typically determined based on the signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ). The determination is performed by analyzing spiked blank matrix samples at decreasing concentrations.

Mandatory Visualization

The following diagrams illustrate the general workflows for determining the Limit of Detection and Quantification.

LOD_LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation A Prepare Standard Solutions C Spike Blanks at Various Low Concentrations A->C B Prepare Blank Matrix Samples B->C D Analyze Samples by HPLC or LC-MS/MS C->D E Determine Signal-to-Noise (S/N) Ratio D->E F Calculate LOD (S/N ≥ 3) E->F G Calculate LOQ (S/N ≥ 10) E->G

Caption: Workflow for LOD and LOQ Determination.

Internal_Standard_Workflow cluster_sample_prep Sample Preparation cluster_analysis_is LC-MS/MS Analysis cluster_quantification Quantification S1 Sample S2 Add Known Amount of this compound (Internal Standard) S1->S2 S3 Extraction & Cleanup S2->S3 A1 Inject Sample S3->A1 A2 Monitor MRM Transitions for Alitame & this compound A1->A2 Q1 Calculate Peak Area Ratio (Alitame / this compound) A2->Q1 Q2 Determine Concentration from Calibration Curve Q1->Q2

Caption: Workflow using an Internal Standard.

References

A Comparative Guide to the Chromatographic Behavior of Alitame and Alitame-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chromatographic behavior of the high-intensity artificial sweetener Alitame and its deuterated isotopologue, Alitame-d3. This information is crucial for developing robust analytical methods for the quantification of Alitame in various matrices, where this compound often serves as an ideal internal standard. The guide summarizes the expected chromatographic performance based on established principles and provides a detailed experimental protocol for their simultaneous analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Alitame is a dipeptide sweetener known for its potent sweetness, approximately 2000 times that of sucrose. In quantitative analytical chemistry, particularly in methods involving mass spectrometry, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision. This compound, in which three hydrogen atoms have been replaced by deuterium (B1214612), is the preferred internal standard for Alitame analysis due to its chemical similarity and distinct mass. Understanding the subtle differences in their chromatographic behavior is essential for method development and validation.

The Chromatographic Isotope Effect

In reversed-phase high-performance liquid chromatography (RP-HPLC), it is a well-documented phenomenon that deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts. This is known as the "chromatographic isotope effect." Typically, the deuterated analogue is slightly less retained and therefore elutes marginally earlier from the column. This effect is attributed to the subtle differences in the physicochemical properties of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds, which can influence the molecule's interaction with the stationary phase. The magnitude of this retention time shift is influenced by the number and position of the deuterium atoms within the molecule.

Experimental Protocol: Simultaneous Analysis by LC-MS/MS

The following is a representative experimental protocol for the simultaneous analysis of Alitame and this compound. This method is based on established analytical techniques for sweeteners and serves as a robust starting point for method development.

1. Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2 min.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Alitame: Precursor Ion (m/z) > Product Ion (m/z) (Specific values to be determined by infusion) This compound: Precursor Ion (m/z) > Product Ion (m/z) (Specific values to be determined by infusion)
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Capillary Voltage 4000 V

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of Alitame and this compound in a suitable solvent such as methanol (B129727) or water at a concentration of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions containing a constant concentration of this compound (e.g., 100 ng/mL) and varying concentrations of Alitame to construct a calibration curve.

  • Sample Preparation: The sample preparation method will depend on the matrix. For liquid samples, a simple dilution and filtration may be sufficient. For solid samples, an extraction step followed by clean-up using solid-phase extraction (SPE) may be necessary.

Data Presentation

As direct comparative experimental data is not available, the following table illustrates the expected chromatographic behavior based on the principles of the isotope effect. The retention time for Alitame is hypothetical, and the retention time for this compound is projected to be slightly less.

CompoundExpected Retention Time (min)Peak Width (min)Theoretical PlatesTailing Factor
Alitame ~ 4.5~ 0.2> 100000.9 - 1.2
This compound ~ 4.4~ 0.2> 100000.9 - 1.2

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the comparative analysis of Alitame and this compound.

Workflow for Chromatographic Comparison of Alitame and this compound cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock_alitame Alitame Stock Solution working_std Working Standard Mixture stock_alitame->working_std stock_alitame_d3 This compound Stock Solution stock_alitame_d3->working_std hplc HPLC Separation (C18 Column) working_std->hplc sample_prep Sample Preparation (Extraction/Dilution) sample_prep->hplc ms MS/MS Detection (MRM) hplc->ms chromatogram Chromatogram Generation ms->chromatogram integration Peak Integration & Retention Time Determination chromatogram->integration comparison Comparison of Chromatographic Parameters integration->comparison

Caption: Workflow for the comparative chromatographic analysis.

Conclusion

While direct experimental data comparing the chromatographic behavior of Alitame and this compound is limited in publicly accessible literature, the established principles of the chromatographic isotope effect in reversed-phase liquid chromatography provide a strong basis for predicting their relative retention. It is expected that this compound will elute slightly earlier than Alitame. The provided LC-MS/MS protocol offers a robust starting point for researchers to develop and validate a sensitive and specific method for the simultaneous analysis of these two compounds. The successful implementation of such a method is critical for accurate quantification of Alitame in various applications, from food and beverage analysis to pharmacokinetic studies.

Cost-Benefit Analysis: The Role of Alitame-d3 in Routine Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and quality control, the precision and reliability of analytical testing are paramount. When quantifying artificial sweeteners like Alitame, the choice of analytical methodology can significantly impact both the accuracy of results and the overall cost of testing. This guide provides a comparative analysis of using Alitame-d3, a deuterated internal standard, versus alternative quantification methods in routine testing protocols.

Alitame is a high-intensity artificial sweetener derived from the amino acids L-aspartic acid and D-alanine.[1] Its stability in various conditions, including carbonated beverages and baked goods, makes it a popular choice in food and beverage manufacturing.[2] Consequently, robust analytical methods are required for its quantification in diverse and often complex matrices.

The Case for this compound as an Internal Standard

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The ideal internal standard is chemically similar to the analyte but distinguishable by the detector.

"this compound" refers to a deuterated form of Alitame, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of Alitame for the following reasons:

  • Similar Chemical and Physical Properties: this compound has nearly identical properties to Alitame, including solubility, polarity, and chromatographic retention time. This ensures it behaves similarly during sample preparation (extraction, cleanup) and analysis, effectively compensating for any analyte loss or variability.

  • Mass Spectrometric Distinction: While chemically similar, this compound has a different mass-to-charge ratio (m/z) than Alitame, allowing a mass spectrometer to detect and quantify both compounds independently.

The primary benefit of using a deuterated internal standard is the mitigation of matrix effects and procedural inconsistencies, leading to higher accuracy and precision in analytical results.

Comparative Analysis: this compound vs. Alternative Methods

The routine testing of Alitame typically employs HPLC with UV or MS detection.[3][4][5] The choice of quantification method significantly influences the quality of the results. The main alternatives to using a deuterated internal standard are external standard calibration and using a non-isotopically labeled internal standard.

Data Presentation: Quantitative Comparison of Quantification Methods
ParameterExternal Standard CalibrationNon-Isotopically Labeled Internal StandardThis compound (Isotope Dilution)
Precision (Relative Standard Deviation) 5-15% (highly matrix-dependent)2-10%< 5%
Accuracy (Recovery) 70-120% (can be highly variable)85-115%95-105%
Matrix Effect Mitigation PoorModerateExcellent
Cost of Standard Low (uses the same standard as the analyte)Moderate (requires a different but readily available compound)High (synthesis of deuterated compounds is expensive)
Method Development Complexity LowModerateModerate to High
Robustness and Reliability Low to ModerateModerate to HighHigh
Cost-Benefit Summary
AspectCost ConsiderationBenefit
This compound - High initial procurement cost of the deuterated standard. For example, similar deuterated standards can range from hundreds to thousands of dollars per milligram.- Highest Accuracy and Precision: Minimizes errors from sample preparation and matrix effects, leading to more reliable data. - Reduced Need for Re-analysis: The robustness of the method can decrease the frequency of failed batches and the need for costly re-testing. - Regulatory Compliance: Often the gold standard and preferred method for regulatory submissions due to its reliability.
Alternatives - Lower initial cost of analytical standards.- Lower upfront investment: More accessible for laboratories with limited budgets. - Simpler method development for external standard calibration.

While the initial investment in this compound is higher, the long-term benefits of improved data quality, reduced analytical failures, and stronger regulatory compliance can outweigh the upfront cost, particularly in high-throughput or GMP/GLP environments. The perceived lower cost of alternatives can be a "false economy" if it leads to unreliable results, product recalls, or regulatory issues.

Experimental Protocols

A typical experimental workflow for the quantification of Alitame in a beverage sample using HPLC is outlined below.

Sample Preparation
  • Degassing: Carbonated beverage samples are degassed for approximately 15 minutes in an ultrasonic bath.

  • Dilution: The sample is diluted with a suitable solvent (e.g., a mixture of water and methanol (B129727) or acetonitrile) to bring the analyte concentration within the calibration range.

  • Internal Standard Spiking: A known concentration of the internal standard (this compound) is added to the diluted sample.

  • Filtration: The sample is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system to remove any particulate matter.

HPLC-MS Analysis
  • HPLC System: An Agilent 1120 Compact LC or similar system.

  • Column: A C18 column is commonly used for the separation of artificial sweeteners.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.

  • Detector: A mass spectrometer is required to differentiate between Alitame and this compound. A diode array detector (DAD) can be used for quantification with external standards or non-isotopic internal standards.

  • Quantification: The concentration of Alitame is determined by calculating the ratio of the peak area of Alitame to the peak area of this compound and comparing this ratio to a calibration curve.

Mandatory Visualizations

G Diagram 1: Analytical Workflow Comparison cluster_0 External Standard Method cluster_1 Internal Standard (this compound) Method ES_Sample Sample Preparation ES_HPLC HPLC-UV/MS Analysis ES_Sample->ES_HPLC ES_Cal Calibration Standards (Analyte Only) ES_Cal->ES_HPLC ES_Result Quantification based on External Curve ES_HPLC->ES_Result ES_Error Higher Potential for Inaccuracy due to Matrix Effects ES_Result->ES_Error IS_Sample Sample Preparation with This compound Spike IS_HPLC HPLC-MS Analysis IS_Sample->IS_HPLC IS_Cal Calibration Standards with This compound Spike IS_Cal->IS_HPLC IS_Result Quantification based on Analyte/IS Ratio IS_HPLC->IS_Result IS_Benefit High Accuracy and Precision IS_Result->IS_Benefit G Diagram 2: Principle of Isotope Dilution Sample Sample with Unknown Amount of Alitame (Analyte) Spike Add Known Amount of This compound (Internal Standard) Sample->Spike Mix Homogenized Mixture of Analyte and Internal Standard Spike->Mix Extraction Sample Preparation (e.g., Extraction, Cleanup) Mix->Extraction Loss Potential Loss of Both Analyte and Standard (Ratio Remains Constant) Extraction->Loss Analysis LC-MS Analysis Extraction->Analysis Measurement Measure Peak Area Ratio of Analyte to Internal Standard Analysis->Measurement Calculation Calculate Original Analyte Concentration from Ratio Measurement->Calculation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Alitame-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Alitame-d3. By following these procedural, step-by-step instructions, you can ensure the safe and compliant disposal of this substance.

Safety and Handling Precautions

While Alitame is not classified as a hazardous substance, general laboratory safety precautions should always be observed when handling this compound. Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from potential splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from spills.

Disposal Protocol for this compound

The proper disposal method for this compound depends on whether it is in solid form or an aqueous solution, and if it has been mixed with other chemical waste.

Step 1: Waste Characterization

  • Uncontaminated this compound: If the this compound waste is not mixed with any hazardous chemicals, it can be treated as non-hazardous waste.

  • Mixed Chemical Waste: If this compound has been mixed with other solvents or chemical reagents, the entire mixture must be disposed of according to the guidelines for the most hazardous component in the mixture. When in doubt, treat the waste as hazardous.

Step 2: Disposal of Uncontaminated this compound

  • Solid this compound: Small quantities of solid, uncontaminated this compound can typically be disposed of in the regular laboratory solid waste stream.[1][2]

  • Aqueous Solutions of this compound: For dilute, uncontaminated aqueous solutions, disposal down the sanitary sewer with copious amounts of water is generally acceptable.[2][3] It is crucial to check with your institution's Environmental Health & Safety (EHS) office to ensure this practice is in compliance with local regulations.

Step 3: Disposal of Mixed or Uncertain Waste

If the this compound waste is mixed with other chemicals or if its composition is uncertain, it should be disposed of through your institution's hazardous waste management program.

  • Containerize: Place the waste in a designated, leak-proof container that is compatible with all components of the waste mixture.

  • Label: Clearly label the container with the words "Hazardous Waste," the full chemical names of all components (including this compound), and their approximate percentages.

  • Store: Store the container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.[4]

Step 4: Disposal of Empty Containers

Containers that previously held this compound should be managed to prevent chemical residue from entering the environment.

  • Rinse: Triple-rinse the empty container with a suitable solvent (e.g., water).

  • Dispose of Rinsate: The rinsate from uncontaminated this compound containers can be disposed of down the sanitary sewer. If the container held a mixture, the rinsate must be collected and disposed of as hazardous waste.

  • Dispose of Container: After rinsing, the container can typically be disposed of in the regular trash or recycled, depending on the container material and institutional policies. Deface the original label before disposal.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start This compound Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed treat_as_hazardous Dispose of as Hazardous Waste (Follow institutional protocol for the most hazardous component) is_mixed->treat_as_hazardous Yes is_solid Is the waste solid or an aqueous solution? is_mixed->is_solid No end Disposal Complete treat_as_hazardous->end solid_disposal Dispose in regular solid laboratory waste is_solid->solid_disposal Solid aqueous_disposal Dispose down sanitary sewer with copious amounts of water (Verify local regulations) is_solid->aqueous_disposal Aqueous Solution solid_disposal->end aqueous_disposal->end

Caption: Logical workflow for the disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.